2-Chloro-N,N-dimethylethanamine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052109 | |
| Record name | (2-Chloroethyl)dimethylamine hydrochloride | |
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Molecular Weight |
144.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | N,N-Dimethylaminoethyl chloride hydrochloride | |
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CAS No. |
4584-46-7 | |
| Record name | Dimethylaminoethyl chloride hydrochloride | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-46-7 | |
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| Record name | 4584-46-7 | |
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| Record name | 4584-46-7 | |
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| Record name | Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
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| Record name | (2-Chloroethyl)dimethylamine hydrochloride | |
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| Record name | 2-chloroethyldimethylammonium chloride | |
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| Record name | N,N-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |
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Foundational & Exploratory
Technical Guide: Physical Properties of 2-Chloro-N,N-dimethylethanamine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a key organic intermediate widely utilized in the pharmaceutical industry.[1] Its primary application lies in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and the calcium channel blocker Diltiazem.[1][2] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis.
Core Physical and Chemical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4584-46-7 | [3][4][5][6] |
| Molecular Formula | C₄H₁₁Cl₂N | [1][4][7][8][9] |
| Molecular Weight | 144.04 g/mol | [1][4][5][7][8] |
| Appearance | White to beige or off-white solid, often in the form of crystals or crystalline powder.[2][9][10] | [2][9][10] |
| Melting Point | 201-210 °C (Melting point ranges vary slightly between sources, e.g., 201-204 °C, 203-210 °C, 204 °C, 205-208 °C).[4][5][6][8][11][12][13][14][15] | [4][5][6][8][11][12][13][14][15] |
| Solubility | Highly soluble in water (2000 g/L at 20 °C).[3][16][12][15][17] Soluble in alcohol/methanol.[8][16][12] | [3][8][16][12][15][17] |
| Stability | Stable under normal conditions.[1][8] It is noted to be hygroscopic (tends to absorb moisture from the air).[3][7][8][16][15][17] | [1][3][7][8][16][15][17] |
| pH | 3-4 for a 100 g/L aqueous solution.[10] | [10] |
Spectral Data
Spectral analysis is fundamental for the structural elucidation and confirmation of the compound's identity.
| Spectrum Type | Key Data | Source(s) |
| ¹H NMR | Spectrum acquired in D₂O shows characteristic shifts at approximately 4.79 ppm, 3.97 ppm, 3.60 ppm, and 2.97 ppm. | [18] |
| Infrared (IR) | An authentic infrared spectrum is available for this compound. | [12][19] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[12][13] The tube is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with heated oil).[11] The apparatus is equipped with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[11]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11][13]
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Caption: Workflow for Melting Point Determination.
Solubility Determination
This protocol outlines a standard method for quantitatively determining the aqueous solubility.
Methodology: Shake-Flask Method (OECD 105 Guideline)
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water at a constant temperature (e.g., 20 °C).
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).
Caption: Shake-Flask Method for Solubility.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.
Methodology: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (D₂O is suitable for this water-soluble compound) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected.
-
Analysis: The chemical shifts (ppm), integration values, and coupling patterns of the signals are analyzed to confirm the structure.
Application in Synthesis
This compound is a versatile building block for introducing the dimethylaminoethyl group into a molecule. A notable application is in the synthesis of first-generation antihistamines like Diphenhydramine.[2]
The diagram below illustrates the logical relationship in the synthesis of Diphenhydramine, where this compound serves as a key reactant.
Caption: Role in Diphenhydramine Synthesis.
References
- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. Preparation of antihistamine drugs | Filo [askfilo.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 7. filab.fr [filab.fr]
- 8. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. fishersci.com [fishersci.com]
- 15. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. compoundchem.com [compoundchem.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
2-Chloro-N,N-dimethylethanamine hydrochloride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-N,N-dimethylethanamine hydrochloride, a pivotal chemical intermediate in the pharmaceutical industry. Below, you will find detailed information on its chemical structure, nomenclature, physical and chemical properties, and its significant role in the synthesis of various active pharmaceutical ingredients (APIs).
Chemical Structure and IUPAC Name
This compound is the hydrochloride salt of 2-Chloro-N,N-dimethylethanamine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent in various synthetic applications.
IUPAC Name: 2-chloro-N,N-dimethylethanamine;hydrochloride[1][2][3]
Chemical Structure:
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C4H11Cl2N | [1][4][5] |
| Molecular Weight | 144.04 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| Melting Point | 201-208 °C | [4][6][7][8][9] |
| Appearance | White to off-white or beige hygroscopic crystals | [4][5][7][8] |
| Solubility | Highly soluble in water (2000 g/L at 20 °C) and alcohol | [4][8][9][11] |
| CAS Number | 4584-46-7 | [1][4][6][7] |
Role in Pharmaceutical Synthesis and Drug Development
This compound is a crucial building block and alkylating agent in organic and medicinal chemistry.[4] Its primary function is to introduce the dimethylaminoethyl moiety into a target molecule. This functional group is prevalent in many biologically active compounds and can significantly influence a drug's pharmacokinetic and pharmacodynamic properties, such as its solubility and ability to interact with biological targets.[4]
This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, including:
-
Diltiazem: A calcium channel blocker used to treat hypertension and angina.[4][8]
-
Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.[10]
-
Mepyramine (Pyrilamine) and Phenyltoloxamine: Antihistamines used to relieve allergy symptoms.[4][8]
The bifunctional nature of this compound, with its reactive chloride and tertiary amine, makes it a versatile precursor for creating diverse molecular scaffolds.[4]
Experimental Protocol: Synthesis of this compound
The following is a common method for the synthesis of this compound from dimethylethanolamine and thionyl chloride.[12][13]
Materials:
-
Dimethylethanolamine
-
Thionyl chloride
-
Absolute ethanol
-
Ice bath
-
Reaction flask with a stirrer and reflux condenser
Procedure:
-
In a reaction flask, place thionyl chloride.
-
Cool the flask in an ice-water bath to maintain a temperature of 5-15°C.
-
Slowly add dimethylethanolamine to the thionyl chloride with continuous stirring. The molar ratio of thionyl chloride to dimethylethanolamine should be approximately 1.05-1.2:1.[12]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour.
-
Add absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux for one hour.
-
Cool the solution to induce crystallization of the product.
-
Filter the solid product and wash it with cold absolute ethanol.
-
Dry the resulting crystals to obtain the final product, this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of 2-Chloro-N,N-dimethylethanamine HCl.
References
- 1. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-chloro-ethyl)-dimethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound Supplier [benchchem.com]
- 5. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [chemicalbook.com]
- 9. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride from dimethylethanolamine
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Conversion of Dimethylethanolamine to a Key Pharmaceutical Intermediate.
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial building block in the pharmaceutical industry, from its precursor, dimethylethanolamine. The primary and most widely employed synthetic route involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.
The synthesis of this compound is a fundamental reaction for introducing the dimethylaminoethyl group in the development of various active pharmaceutical ingredients.[1][2] Its hydrochloride salt is preferred due to its increased stability compared to the free base.[3]
Reaction Principle
The core of the synthesis is the conversion of the hydroxyl group of dimethylethanolamine into a chloride. Thionyl chloride is a highly effective reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The in situ generation of HCl protonates the tertiary amine of the product, directly yielding the stable hydrochloride salt.[3]
Experimental Workflow
The overall process for the synthesis of this compound from dimethylethanolamine is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of 2-Chloro-N,N-dimethylethanamine HCl.
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported procedures for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (SOCl₂ : Dimethylethanolamine) | 1.05 - 1.2 : 1 | [4] |
| ~1.04 : 1 | [5] | |
| Initial Reaction Temperature | 5 to 15°C | [4] |
| 8 to 18°C | [6] | |
| Maintained below 20°C | [7] | |
| Cooled in an ice bath | [5] | |
| Post-Addition Reaction Temperature | 30 to 45°C | [4] |
| 35 to 50°C | [5] | |
| Reflux Time | 1 hour | [4] |
| 2 hours | [6] | |
| Yield | 88.6% | [4] |
| 87 to 90% (total) | [5] | |
| Melting Point | 201 to 204°C | [4] |
| 201.5 to 203°C | [5] | |
| 205 to 208°C | [1] | |
| Purity | 99.2% | [4] |
| >99% | [1] |
Detailed Experimental Protocol
This protocol is a representative procedure based on established and reliable methods.[4][5]
Materials and Equipment:
-
Dimethylethanolamine
-
Thionyl chloride
-
Absolute ethanol
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl).
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Vacuum desiccator with a drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Reaction Setup: In a dry, three-necked flask, place thionyl chloride (1.05-1.2 molar equivalents). Begin stirring and cool the flask in an ice-water bath to maintain a temperature between 5 and 15°C.[4] This step is crucial as the subsequent reaction is highly exothermic.[5]
-
Addition of Dimethylethanolamine: Add dimethylethanolamine (1.0 molar equivalent) dropwise to the cooled and stirred thionyl chloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 20°C.[7] A copious evolution of sulfur dioxide gas will be observed.[5]
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional hour. The temperature may rise to 30-50°C.[4][5] At this stage, the mixture will likely be a brownish, semi-solid slush.[5]
-
Work-up and Quenching: Transfer the contents of the reaction flask to a beaker containing absolute ethanol. This step serves to quench any excess thionyl chloride, converting it to gaseous byproducts, and also acts as the solvent for recrystallization.[5] The addition of ethanol can be exothermic, so it should be done cautiously.
-
Recrystallization: Heat the ethanolic solution to boiling to dissolve the crude product. Filter the hot solution to remove any insoluble impurities.[5]
-
Isolation and Drying: Allow the filtrate to cool, preferably in an ice-salt bath, to induce crystallization. Collect the resulting white crystals of this compound by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold absolute ethanol. Dry the product in a vacuum desiccator over a suitable drying agent.[5]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood due to the evolution of toxic gases (SO₂ and HCl).[5]
-
Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.
-
The reaction is highly exothermic, and careful temperature control is essential to prevent runaway reactions.
References
- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. benchchem.com [benchchem.com]
- 4. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: 2-Chloro-N,N-dimethylethanamine Hydrochloride (CAS 4584-46-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-N,N-dimethylethanamine hydrochloride, also known as Dimethylaminoethyl chloride hydrochloride (DMC-HCl), is a critical chemical intermediate with the CAS number 4584-46-7. It serves as a versatile bifunctional molecule, incorporating both a reactive alkyl chloride and a tertiary amine. This structure makes it an essential building block in organic and medicinal chemistry, primarily for introducing the dimethylaminoethyl moiety into target molecules. Its principal application lies in the pharmaceutical industry as a precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including the calcium channel blocker diltiazem and the antihistamine mepyramine. This guide provides an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, applications, and relevant experimental and safety protocols.
Physicochemical and Safety Data
The properties of this compound are summarized below. It is a white to off-white crystalline solid that is hygroscopic and highly soluble in water and methanol.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4584-46-7 | [1] |
| Molecular Formula | C₄H₁₁Cl₂N | [1] |
| Molecular Weight | 144.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 201-208 °C | [1][3] |
| Boiling Point | 57.8 °C (for free base) | [4] |
| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [2][4] |
| Stability | Stable under normal conditions; hygroscopic. | [1][2] |
| Synonyms | (2-Chloroethyl)dimethylamine hydrochloride, DMC-HCl | [1] |
Table 2: Toxicological and Safety Information
| Parameter | Value | Reference(s) |
| Oral LD50 (Rabbit) | 238 mg/kg | [2][5] |
| Dermal LD50 (Rabbit) | 290 mg/kg | [2][5] |
| Hazard Statements | H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [6] |
| Precautionary Statements | P202, P260, P273, P301+P312, P308+P313 | [6] |
| Personal Protective Equipment | Dust mask, eye shields, gloves. | [6] |
| Storage | Store below +30°C in a dry, cool, well-ventilated place. Keep container tightly closed. Hygroscopic. | [2][5] |
Chemical Reactivity and Synthesis
Mechanism of Action as an Alkylating Agent
This compound is a potent alkylating agent.[3] The chloride is an excellent leaving group, facilitating nucleophilic substitution reactions. In solution, the compound can undergo a crucial intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This strained, three-membered ring is highly susceptible to nucleophilic attack, making it a more potent alkylating species than the open-chain form. This reactivity is fundamental to its role in pharmaceutical synthesis.[3]
Caption: Formation of the reactive N,N-dimethylaziridinium ion.
General Synthesis
The most common method for preparing this compound is through the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). This procedure is well-documented and provides good yields of the target compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
-
Materials:
-
2-(Dimethylamino)ethanol (2.35 moles)
-
Thionyl chloride (2.44 moles)
-
Absolute ethanol
-
1-L three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, ice bath.
-
-
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Equip a dry 1-L flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Place 290 g (2.44 moles) of thionyl chloride in the flask.
-
Cool the flask in an ice bath.
-
Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise through the funnel to the cooled, stirred thionyl chloride over a period of one hour. A copious evolution of sulfur dioxide will occur. Maintain cooling throughout the addition.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture for an additional hour. The mixture will become a brown, semisolid slush.
-
Transfer the contents of the flask to a 2-L beaker containing approximately 1 L of absolute ethanol. This step is exothermic and will evolve gases (SO₂, HCl, ethyl chloride) as the excess thionyl chloride is quenched.
-
Heat the resulting brown ethanolic solution to boiling on a hot plate and filter while hot to remove any insoluble material.
-
Cool the filtrate in a salt-ice bath to induce crystallization.
-
Collect the white crystals by filtration using a Büchner funnel.
-
Dry the product in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide). The expected yield is 87-90%.
-
Use in Pharmaceutical Synthesis: N-Alkylation of a Benzothiazepinone Intermediate (Diltiazem Synthesis)
This representative protocol describes the alkylation of the diltiazem core structure using DMC-HCl. The synthesis of diltiazem involves the alkylation of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one under basic conditions.
-
Materials:
-
cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (precursor)
-
This compound (DMC-HCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as base
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) as solvent
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To a stirred suspension of the benzothiazepinone precursor (1.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq) in anhydrous DMF, add DMC-HCl (1.1-1.5 eq).
-
Heat the reaction mixture to 60-80 °C under an inert atmosphere.
-
Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product (N-alkylated intermediate) can be purified by column chromatography or recrystallization before proceeding to the final steps of diltiazem synthesis (e.g., acetylation).
-
Analytical Protocol: Quantification as a Genotoxic Impurity by GC-MS
This method is suitable for quantifying trace levels of DMC-HCl in Active Pharmaceutical Ingredients (APIs) like Chlorpheniramine Maleate.
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 100 mg of the API sample in 1 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection: 1 µL, splitless mode.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for target ions of DMC or full scan (e.g., m/z 40-700).
-
-
Data Analysis:
-
Quantify the DMC peak using an external standard calibration curve prepared with certified reference standards. The limit of quantitation (LOQ) for this method can reach low ppm levels.
-
Caption: Workflow for GC-MS analysis of DMC-HCl impurity.
Role in Drug Development & Signaling Pathways
DMC-HCl is not pharmacologically active itself. Its importance lies in its role as a key building block for APIs that modulate critical biological signaling pathways.
Diltiazem: Calcium Channel Blockade
Diltiazem is a benzothiazepine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[1] It exerts its effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[5][7] This blockade leads to vasodilation (lowering blood pressure) and a decrease in myocardial contractility and heart rate (reducing cardiac oxygen demand).[7]
Caption: Simplified signaling pathway of Diltiazem action.
Mepyramine: Histamine H1 Receptor Inverse Agonism
Mepyramine (Pyrilamine) is a first-generation antihistamine used to treat allergic reactions. It functions as an inverse agonist at the histamine H1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the receptor's basal (constitutive) activity. Mepyramine binds preferentially to the inactive state of the H1 receptor, which is coupled to the Gq/11 protein. This action sequesters the Gq/11 protein, making it unavailable for signaling not only by histamine but also by other receptors that use the same pathway, effectively dampening the allergic response cascade.
Caption: Mechanism of Mepyramine as an H1 receptor inverse agonist.
References
- 1. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)- | C16H15NO3S | CID 2733673 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Chloroethyl)dimethylamine hydrochloride stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of (2-Chloroethyl)dimethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount for ensuring experimental reproducibility, safety, and the integrity of synthesized materials. (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7), a key intermediate in the synthesis of various pharmaceuticals, is a compound that requires careful handling due to its inherent instability.[1][2] This guide provides a comprehensive overview of its stability profile and recommended storage conditions, incorporating experimental workflows and data presentation for practical application.
Chemical and Physical Properties
A summary of the key physical and chemical properties of (2-Chloroethyl)dimethylamine hydrochloride is presented below. The compound is typically a white to off-white or beige crystalline solid that is hygroscopic and soluble in water.[1][2][3][4]
| Property | Value | Citations |
| Synonyms | 2-Chloro-N,N-dimethylethylamine HCl, DMC-HCl | [1][5] |
| CAS Number | 4584-46-7 | [1][5] |
| Molecular Formula | C₄H₁₁Cl₂N | [1] |
| Molecular Weight | 144.04 g/mol | [1][6] |
| Appearance | White to off-white/beige crystalline powder | [1][2][3] |
| Melting Point | 201-208 °C (with decomposition) | [1][4] |
| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol | [1][4] |
| Sensitivity | Hygroscopic (moisture sensitive) | [1][4][7] |
Chemical Stability
(2-Chloroethyl)dimethylamine hydrochloride is stable under recommended storage conditions but is susceptible to degradation from several factors, primarily moisture.[1][8] Its reactivity stems from the nitrogen mustard functional group, which can undergo intramolecular cyclization.
Hydrolytic Instability
The most significant stability concern is its reaction with water. In aqueous solutions, the compound readily undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then rapidly attacked by nucleophiles, such as water, leading to the formation of the corresponding ethanolamine derivative. This degradation pathway is accelerated in neutral or alkaline conditions and in the presence of moisture.
Caption: Intramolecular cyclization and subsequent hydrolysis.
Thermal Stability
The compound may decompose upon heating, particularly around its melting point.[9] Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][9]
Incompatibilities
To prevent hazardous reactions, (2-Chloroethyl)dimethylamine hydrochloride should be stored away from:
-
Strong oxidizing agents [5]
-
Strong bases [5]
-
Metals [5]
-
Moisture/Water: Exposure to moist air or water must be avoided.[5]
Recommended Storage Conditions
Proper storage is critical to maintain the chemical's purity and prevent degradation. The recommendations synthesized from safety data sheets and supplier information are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Citations |
| Temperature | Store in a cool place; long-term at -20°C | To minimize thermal degradation and slow kinetic processes.[1][8][10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To protect from atmospheric moisture and oxygen.[1] |
| Moisture | Keep in a dry, tightly sealed container | The compound is hygroscopic and degrades via hydrolysis.[5][9][10][11] |
| Light | Protect from light | Although not explicitly detailed in searches, protecting reactive intermediates from light is standard best practice. |
| Location | Store in a well-ventilated, locked area away from incompatible materials | For safety and to prevent accidental contact with incompatible substances.[5][8][10] |
The logical workflow for determining these storage conditions based on the compound's properties is illustrated below.
Caption: Logic diagram for determining storage protocol.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability by HPLC
Objective: To quantify the rate of degradation of (2-Chloroethyl)dimethylamine hydrochloride in aqueous buffered solutions at various pH levels.
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a non-aqueous solvent (e.g., acetonitrile). Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.
-
Reaction Initiation: Spike the stock solution into each buffer at a controlled temperature (e.g., 25°C) to a final concentration of ~100 µg/mL.
-
Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the degradation by diluting the aliquot in a cold, acidic mobile phase to prevent further reaction before analysis.
-
HPLC Analysis: Analyze the samples using a reverse-phase C18 column with a suitable mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and UV detection.
-
Data Analysis: Plot the peak area of the parent compound against time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) from the data.
Caption: Experimental workflow for hydrolytic stability testing.
Protocol 2: Assessment of Thermal Stability by TGA
Objective: To determine the onset temperature of thermal decomposition for the solid compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the solid compound into a TGA crucible (typically aluminum or platinum).
-
Instrument Setup: Place the crucible in the Thermogravimetric Analyzer.
-
Analysis Program: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20 mL/min) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The onset of decomposition is identified as the temperature at which significant weight loss begins.
References
- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]
- 3. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chemstock.ae [chemstock.ae]
- 11. 2-dimethylaminoethyl Chloride Hydrochloride | 4584-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-N,N-dimethylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N,N-dimethylethanamine hydrochloride (also known as DMC HCl) in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is critical for various processes, including reaction chemistry, purification, formulation, and bioavailability.
Solubility Profile of this compound
This compound is a white to off-white crystalline solid that is known to be hygroscopic.[1][2] Its solubility is significantly influenced by the polarity of the solvent. As a salt of a tertiary amine, it exhibits high polarity, which governs its solubility characteristics.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 2000 g/L[2][3][4] |
| Methanol | Not Specified | 100 g/L[5] |
| Ethanol | Not Specified | Soluble[3][4] |
| Acetone | Not Specified | Data not available |
| Dichloromethane | Not Specified | Data not available |
| Ethyl Acetate | Not Specified | Data not available |
| Tetrahydrofuran (THF) | Not Specified | Data not available |
| Acetonitrile | Not Specified | Data not available |
| Dimethylformamide (DMF) | Not Specified | Data not available |
| Dimethyl sulfoxide (DMSO) | Not Specified | Data not available |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical development. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method is recommended by international guidelines such as the OECD Guideline 105 and the USP General Chapter <1236>.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound under the given conditions.
Detailed Methodology
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a flask containing the chosen solvent (e.g., water, ethanol). The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath or shaker, maintained at the desired temperature (e.g., 20 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 48 hours, depending on the compound and the solvent. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-reactive filter (e.g., a 0.45 µm PTFE syringe filter). It is critical to ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
-
Analysis of the Saturated Solution:
-
Accurately measure the concentration of this compound in the clear, saturated filtrate.
-
Various analytical techniques can be employed for this purpose, including:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the analyte.
-
Gas Chromatography (GC): Suitable if the compound is volatile or can be derivatized.
-
UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore.
-
Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solute. This method is less common for organic compounds.
-
-
-
Calculation of Solubility:
-
The solubility is then calculated from the measured concentration and expressed in appropriate units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a chemical compound.
This in-depth guide provides a solid foundation for understanding the solubility of this compound. For researchers and drug development professionals, this information is essential for designing and executing chemical processes and formulating new pharmaceutical products. Further experimental investigation is recommended to determine the solubility in a wider range of organic solvents to create a more complete solubility profile.
References
- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. parchem.com [parchem.com]
- 3. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Genotoxicity and Mutagenicity of 2-Chloro-N,N-dimethylethanamine Hydrochloride
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet or a formal risk assessment. All laboratory work should be conducted under appropriate safety protocols.
Executive Summary
2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7), also known as DMC HCl, is a chemical intermediate widely used in the synthesis of pharmaceuticals, including antihistamines.[1][2] Structurally, it is related to nitrogen mustards, a class of compounds known for their cytotoxic and alkylating properties.[3] This relationship raises concerns about its potential to interact with genetic material.
Available data indicates that this compound is mutagenic in bacterial systems. A positive result in the Ames test has been reported.[4] Furthermore, computational toxicology models (Quantitative Structure-Activity Relationship, QSTR) predict the compound to be positive for genotoxicity, mutagenicity, and carcinogenicity.[5][6] Safety data sheets consistently classify it as "Germ Cell Mutagenicity, Category 2" or "Suspected of causing genetic defects".[4][7][8]
This guide provides an in-depth review of the available genotoxicity and mutagenicity data, details the experimental protocols for key assays, and uses visualizations to clarify workflows and potential mechanisms of action.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 4584-46-7 | |
| Molecular Formula | C₄H₁₁Cl₂N | [7][9] |
| Molecular Weight | 144.04 g/mol | [7][10] |
| Appearance | White to off-white crystalline powder | [7][11] |
| Melting Point | 201-204 °C | |
| Synonyms | DMC HCl, 2-(Dimethylamino)ethyl chloride hydrochloride, N-(2-Chloroethyl)dimethylamine hydrochloride | [10] |
In Vitro Genotoxicity and Mutagenicity Data
The primary evidence for the mutagenicity of this compound comes from in vitro studies, particularly the bacterial reverse mutation assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.
Quantitative Data Summary
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | Information not available | Positive | [4] |
Experimental Protocol: Ames Test
The standard Ames test protocol, as would be applied to a test chemical like DMC HCl, involves the following steps:
-
Strain Selection: Several histidine-dependent (His-) strains of Salmonella typhimurium are selected. Each strain is sensitive to specific types of mutational events (e.g., base-pair substitutions or frameshift mutations).
-
Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix), to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test article (DMC HCl) on agar plates with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (His+) that have mutated to regain the ability to synthesize histidine is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.
Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay)
While specific results for this compound in the Mouse Lymphoma Assay (MLA) are not available in the reviewed literature, this assay is a standard component of genotoxicity testing batteries. It is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal events.[12]
Experimental Protocol: Mouse Lymphoma Assay (MLA)
-
Cell Line: The L5178Y TK+/- mouse lymphoma cell line is used. These cells are heterozygous at the thymidine kinase (TK) locus.[12]
-
Treatment: Suspension cultures of the cells are treated with the test article for a defined period (typically 4 hours), both with and without S9 metabolic activation.[13]
-
Expression Period: After exposure, the cells are cultured for approximately two days to allow for the expression of any mutations at the TK locus.[13]
-
Selection: Cells are then plated in a selective medium (soft agar or microwell plates) containing trifluorothymidine (TFT).[12]
-
Analysis: TK-proficient cells (wild-type) are sensitive to TFT and will not proliferate. Mutant cells (TK-/-) are resistant and will form colonies. The mutant frequency is calculated and compared to controls.[12]
Mechanistic Insights and Structure-Activity Relationship (SAR)
This compound is structurally related to nitrogen mustards, which are potent alkylating agents.[3] This chemical class is known to exert genotoxic effects by covalently binding to nucleophilic sites on DNA bases. This can lead to DNA damage, such as the formation of adducts, DNA strand breaks, and cross-linking. If this damage is not repaired by the cell, it can lead to mutations during DNA replication.
The presence of the reactive 2-chloroethyl group is a significant structural alert for genotoxicity.[5][6] This feature is the basis for the positive predictions of mutagenicity and carcinogenicity from QSTR models.[5][6]
Conclusion and Data Gaps
The available evidence strongly indicates that this compound is a mutagen. The positive result in the bacterial reverse mutation (Ames) test provides direct evidence of its ability to induce gene mutations.[4] This finding is supported by its structural similarity to known alkylating agents and positive predictions from computational models.[3][5][6]
Significant data gaps remain for a complete genotoxicity profile. There is no publicly available data from in vitro mammalian cell assays, such as the mouse lymphoma or chromosomal aberration tests, nor are there any in vivo genotoxicity studies (e.g., micronucleus test). Such studies would be essential for a comprehensive risk assessment, as they would provide information on the compound's genotoxic potential in a more complex eukaryotic system and in a whole-animal model, respectively. For drug development professionals, this compound should be treated as a potential genotoxic impurity, and its presence in any active pharmaceutical ingredient should be controlled to appropriately low levels as per regulatory guidelines.
References
- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. This compound Supplier [benchchem.com]
- 3. chemstock.ae [chemstock.ae]
- 4. fishersci.com [fishersci.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 10. webbook.nist.gov [webbook.nist.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay | FDA [fda.gov]
- 13. Responses of the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay: III. 72 coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Monofunctional Alkylating Agent in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N,N-dimethylethanamine hydrochloride, a seemingly simple molecule, plays a critical role as a monofunctional alkylating agent and a versatile synthetic precursor in the realms of medicinal chemistry and pharmaceutical development. Its ability to introduce a dimethylaminoethyl moiety into various molecular scaffolds is fundamental to the synthesis of a wide array of therapeutic agents, including antihistamines, antipsychotics, and cardiovascular drugs.[1][2] Beyond its utility in organic synthesis, its inherent reactivity as an alkylating agent provides a basis for understanding its genotoxic potential and its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthetic applications, and the cellular responses elicited by this compound, with a focus on its role as a monofunctional alkylating agent. Detailed experimental protocols and quantitative data are presented to support its practical application in a research and development setting.
Physicochemical Properties
This compound is a white to off-white crystalline solid that is hygroscopic in nature.[3][4] It is highly soluble in water and methanol.[2] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 4584-46-7 | [5][6][7] |
| Molecular Formula | C4H11Cl2N | [4][6] |
| Molecular Weight | 144.04 g/mol | [4][5][7] |
| Melting Point | 201-204 °C | [3][5] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | [2][5] |
| Solubility | Soluble in water and methanol | [2] |
Mechanism of Action as a Monofunctional Alkylating Agent
The primary mechanism of action of 2-Chloro-N,N-dimethylethanamine as an alkylating agent involves the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is susceptible to nucleophilic attack by a wide range of biological macromolecules and synthetic partners.
In an aqueous solution, the free base of 2-Chloro-N,N-dimethylethanamine undergoes a rapid intramolecular cyclization to form the N,N-dimethylaziridinium ion.[8] This conversion is practically complete within two hours at 25°C.[8] The aziridinium ion is a potent electrophile and readily reacts with nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of covalent adducts. As a monofunctional agent, it forms a single covalent bond with its target.
Cellular Response to DNA Alkylation
As a DNA alkylating agent, 2-Chloro-N,N-dimethylethanamine has the potential to be genotoxic.[9][10] The formation of DNA adducts can disrupt normal cellular processes such as replication and transcription, triggering a complex network of DNA damage response (DDR) pathways. The cellular response to DNA damage induced by monofunctional alkylating agents is a critical area of study in toxicology and cancer biology.
DNA Damage Repair Pathways
Cells have evolved sophisticated mechanisms to repair DNA lesions caused by alkylating agents. The primary pathways involved are Base Excision Repair (BER) and, to some extent, Nucleotide Excision Repair (NER).
-
Base Excision Repair (BER): This is the major pathway for the repair of small, non-helix-distorting base lesions, which are typical of monofunctional alkylation. DNA glycosylases recognize and remove the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, followed by DNA polymerase and ligase to restore the correct DNA sequence.
-
Mismatch Repair (MMR): While not directly repairing the initial adduct, the MMR system can recognize mispairs that arise during DNA replication past an alkylated base (e.g., O6-methylguanine pairing with thymine instead of cytosine). The persistence of these mispairs can trigger futile cycles of repair, leading to DNA strand breaks and apoptosis.[11]
DNA Damage Signaling: The Role of ATM and ATR
The presence of DNA adducts and subsequent repair intermediates can activate the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
-
ATM Signaling: ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as secondary lesions during the repair of alkylation damage or from replication fork collapse.[12] Activated ATM phosphorylates a multitude of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[13]
-
ATR Signaling: ATR is activated by single-stranded DNA (ssDNA) regions, which can be generated during the processing of DNA adducts by NER or at stalled replication forks.[14][15] ATR, through its downstream kinase CHK1, plays a crucial role in stabilizing replication forks and coordinating cell cycle progression with DNA repair.[13]
Applications in Synthesis
This compound is a cornerstone reagent for the introduction of the dimethylaminoethyl group, a common pharmacophore in many drugs.
Synthesis of Antihistamines
A prominent application is in the synthesis of H1-antihistamines. For instance, in the synthesis of diphenhydramine, it is used to etherify diphenylmethanol.[1]
Synthesis of Phenothiazines
Phenothiazine-based drugs, particularly antipsychotics, are often synthesized using this compound to alkylate the nitrogen atom of the phenothiazine ring system.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.[16]
Materials:
-
Dimethylethanolamine
-
Thionyl chloride
-
Absolute ethanol
-
Ice-water bath
-
Reaction flask with stirrer, thermometer, dropping funnel, and reflux condenser
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, place thionyl chloride.
-
Cool the flask in an ice-water bath to 5-15°C.
-
Slowly add dimethylethanolamine dropwise to the cooled thionyl chloride, maintaining the temperature between 5-15°C.
-
After the addition is complete, warm the reaction mixture to 30-45°C and stir for 1 hour.
-
Slowly add absolute ethanol to the reaction mixture. A vigorous reaction will occur with the evolution of hydrogen chloride and sulfur dioxide gas.
-
Once the initial reaction subsides, heat the mixture to reflux (70-78°C) for 1 hour.
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration and dry under vacuum.
General Protocol for N-Alkylation of an Amine
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Solvent (e.g., Acetonitrile, DMF)
-
Stirring and heating apparatus
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a reaction flask.
-
Add the base to the reaction mixture. The amount of base will depend on the pKa of the amine and whether the hydrochloride salt of the alkylating agent is used.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (typically ambient to 80°C) and stir for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the product. This typically involves extraction with an organic solvent, followed by washing, drying, and purification (e.g., chromatography, recrystallization).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against a chosen cell line.
Materials:
-
Adherent or suspension cells
-
96-well microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data
While specific IC50 values for this compound are not widely reported in publicly available literature, its genotoxic potential is recognized.[9][10] For quantitative analysis of the compound itself, for example, as a genotoxic impurity in pharmaceutical products, highly sensitive methods like GC-MS have been developed.
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Quantification in Chlorpheniramine Maleate | GC-MS | 0.94 ppm | 3.75 ppm | [9] |
Conclusion
This compound is a valuable and versatile chemical entity for both synthetic and biological research. Its role as a precursor in the synthesis of numerous pharmaceuticals is well-established. Furthermore, its inherent reactivity as a monofunctional alkylating agent makes it a useful tool for studying the cellular responses to DNA damage. A thorough understanding of its chemical properties, mechanism of action, and biological effects is essential for its safe and effective use in the laboratory and in the development of new therapeutic agents. This guide has provided an in-depth overview of these aspects, complete with practical experimental protocols and visualizations of key molecular and cellular processes.
References
- 1. Preparation of antihistamine drugs | Filo [askfilo.com]
- 2. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 3. webbook.nist.gov [webbook.nist.gov]
- 4. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 6. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM Signaling | GeneTex [genetex.com]
- 13. researchgate.net [researchgate.net]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
The Versatility of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Medicinal Chemistry: A Technical Guide
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride, a reactive and versatile building block, plays a pivotal role in the synthesis of a wide array of pharmaceutical agents. Its ability to introduce the dimethylaminoethyl moiety into various molecular scaffolds is crucial for the development of drugs targeting a range of conditions. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of prominent drug classes such as antihistamines, antiemetics, and cardiovascular agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.
Core Applications in Drug Synthesis
This compound serves as a key intermediate in the production of numerous active pharmaceutical ingredients (APIs). The dimethylaminoethyl group it imparts often enhances the pharmacological properties of the parent molecule.
Antihistamines and Antiemetics
A significant application of this compound is in the synthesis of first-generation H1 receptor antagonists, which are widely used for their antihistaminic and antiemetic properties. These drugs function by competitively inhibiting the action of histamine at the H1 receptor, thereby alleviating allergy symptoms.
Doxylamine
Doxylamine is an antihistamine that can be used to treat insomnia and cold symptoms like sneezing and runny nose.[1] It acts by competitively inhibiting histamine at H1 receptors and also possesses sedative and anticholinergic effects.[2]
Experimental Protocol: Synthesis of Doxylamine Succinate [1][3]
-
Step 1: Synthesis of 2-pyridylphenylmethyl carbinol: A Grignard reagent is prepared from bromobenzene and magnesium in a suitable solvent like ether or tetrahydrofuran. 2-acetylpyridine is then added to this Grignard reagent. The reaction mixture is stirred for an extended period, followed by quenching with an ammonium chloride solution. The organic layer is separated, and the solvent is removed to yield 2-pyridylphenylmethyl carbinol.
-
Step 2: Synthesis of Doxylamine: The 2-pyridylphenylmethyl carbinol is reacted with sodium amide in a solvent such as xylene. Subsequently, this compound is added to the reaction mixture, which is then refluxed. After cooling, the mixture is worked up to isolate the doxylamine base.
-
Step 3: Formation of Doxylamine Succinate: The purified doxylamine base is dissolved in a solvent like acetone, and a stoichiometric amount of succinic acid is added. The mixture is heated until all solids dissolve and then cooled to induce crystallization. The resulting doxylamine succinate crystals are filtered and dried.
Diphenhydramine
Diphenhydramine is a first-generation antihistamine used to treat allergies, hay fever, and the common cold.[4] It acts as an inverse agonist at the H1 receptor, reversing the effects of histamine on capillaries and reducing allergy symptoms.[5]
Experimental Protocol: Synthesis of Diphenhydramine Hydrochloride [6]
-
Step 1: Synthesis of Diphenylmethanol: Benzophenone is reduced using a suitable reducing agent to form diphenylmethanol.
-
Step 2: Etherification: Diphenylmethanol is reacted with this compound in the presence of a base to yield diphenhydramine.
-
Step 3: Salt Formation: The diphenhydramine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate diphenhydramine hydrochloride.
Chlorpheniramine
Chlorpheniramine is another first-generation antihistamine used to relieve symptoms of allergy, hay fever, and the common cold.[7] It acts by blocking the action of histamine.[7]
Experimental Protocol: Synthesis of Chlorpheniramine Maleate [8][9]
-
Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: p-Chlorobenzonitrile and 2-bromopyridine are reacted in the presence of a strong base like sodium amide to form the intermediate.
-
Step 2: Alkylation: The intermediate is then reacted with this compound.
-
Step 3: Hydrolysis and Decarboxylation: The resulting compound is hydrolyzed under strongly basic conditions to yield chlorpheniramine.
-
Step 4: Salt Formation: Chlorpheniramine is reacted with maleic acid in a suitable solvent to form chlorpheniramine maleate.
Cardiovascular Agents
Diltiazem
Diltiazem is a calcium channel blocker used to treat high blood pressure, angina, and certain heart arrhythmias. The synthesis of diltiazem involves the alkylation of a benzothiazepinone intermediate with this compound.[10][11]
Experimental Protocol: Final Step in Diltiazem Synthesis [11][12]
-
N-alkylation: (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one is reacted with this compound in the presence of potassium carbonate in a toluene/water solvent system, often with a phase-transfer catalyst.
-
O-acetylation: The resulting N-alkylated intermediate is then subjected to O-acetylation to yield diltiazem.
-
Salt Formation: The diltiazem base is converted to its hydrochloride salt.
Other Applications
This compound is also a precursor in the synthesis of other pharmaceuticals, including:
-
Phenyltoloxamine: An antihistamine with sedative properties.
-
Bephenium Hydroxynaphthoate: An anthelmintic agent.
-
Mepyramine (Pyrilamine): A first-generation antihistamine.[13]
Quantitative Data Summary
The following tables summarize the quantitative data found for the synthesis of various pharmaceuticals using this compound.
| Drug | Step | Yield | Purity | Reference |
| Doxylamine Succinate | Final Product | 82% | ≥ 99.5% | [3][14] |
| Doxylamine Intermediate | 54% | 99% (GC) | [3] | |
| Chlorpheniramine Maleate | Intermediate | 82% | 98.9% | [9] |
| Diltiazem Hydrochloride | Final Step (Salt Formation) | 92% | - | [12] |
| Diphenhydramine Hydrochloride | Overall (from benzophenone) | 59-80% | - | [15] |
Signaling Pathway of H1 Receptor Antagonists
The therapeutic effects of antihistamines like doxylamine, diphenhydramine, and chlorpheniramine are primarily mediated through their antagonism of the histamine H1 receptor. The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[7][16] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[17][18]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[19][20] The increase in intracellular Ca2+ contributes to various cellular responses associated with allergic reactions. DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates downstream targets, further propagating the inflammatory response.[18][19] First-generation antihistamines competitively block histamine from binding to the H1 receptor, thus inhibiting this signaling cascade and mitigating the symptoms of allergy and inflammation.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]
- 7. SMPDB [smpdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. CN114773176B - Chlorpheniramine maleate impurity and preparation method and application thereof - Google Patents [patents.google.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 12. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. Video: IP3/DAG Signaling Pathway [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Key Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial reagent in synthetic and medicinal chemistry, serves as a versatile precursor for a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as an alkylating agent. Particular emphasis is placed on its mechanism of action, which involves the in-situ formation of the reactive N,N-dimethylaziridinium ion, leading to genotoxic effects through DNA alkylation. This document details the cellular DNA damage response pathways activated by this compound and presents available quantitative toxicological data. Furthermore, it includes detailed experimental protocols for its synthesis and its application in the preparation of notable therapeutic agents.
Chemical and Physical Properties
This compound is a white to beige, hygroscopic crystalline solid.[1][2] It is highly soluble in water and methanol.[3] Key physical and chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4584-46-7 | [1] |
| Molecular Formula | C₄H₁₁Cl₂N | [4] |
| Molecular Weight | 144.04 g/mol | [3][4] |
| Melting Point | 201-204 °C | [1] |
| Appearance | White to beige crystalline solid | [1][3] |
| Solubility | Soluble in water and methanol | [3] |
| Hygroscopicity | Hygroscopic | [1][4] |
Synthesis and Applications
General Synthesis
The most common laboratory-scale synthesis of this compound involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Materials: 2-(Dimethylamino)ethanol, Thionyl chloride, Absolute ethanol.
-
Procedure:
-
In a dry flask equipped with a stirrer, reflux condenser, and dropping funnel, place thionyl chloride.
-
Cool the flask in an ice bath.
-
Slowly add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride. The reaction is exothermic and should be controlled.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a designated period.
-
The crude product is then typically purified by recrystallization from absolute ethanol.
-
A patented industrial synthesis method describes a similar process, emphasizing temperature control and the use of absolute ethanol for reflux and purification, reporting high yields and purity.[6]
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the calcium channel blocker diltiazem and various antihistamines like phenyltoloxamine and bephenium hydroxynaphthoate.[3][7]
Experimental Protocol: Synthesis of Phenyltoloxamine (Williamson Ether Synthesis) [8]
-
Materials: 2-Cresol, 2-Chloroethanol, Potassium carbonate (K₂CO₃), this compound, Dimethylamine solution, Suitable solvents (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
Step 1: Synthesis of 2-(o-tolyloxy)ethanol. React 2-cresol with 2-chloroethanol in the presence of a base like potassium carbonate to form the corresponding ether.
-
Step 2: Synthesis of 2-(o-tolyloxy)ethyl chloride. The alcohol from the previous step is chlorinated, for example, using thionyl chloride.
-
Step 3: Synthesis of Phenyltoloxamine. The resulting 2-(o-tolyloxy)ethyl chloride is reacted with an excess of dimethylamine in a sealed vessel under heat to yield phenyltoloxamine.
-
Mechanism of Action and Biological Effects
The primary mechanism of action of this compound as a research chemical, particularly concerning its biological effects, is its function as a monofunctional alkylating agent.[9][10] This activity is mediated through the in-situ formation of a highly reactive intermediate, the N,N-dimethylaziridinium ion.[7]
Caption: Intramolecular cyclization to the reactive aziridinium ion.
This highly electrophilic aziridinium ion readily reacts with nucleophilic sites on biological macromolecules, most significantly with DNA.[10] The primary target for alkylation on DNA is the N7 position of guanine bases.[10]
Genotoxicity and DNA Damage Response
The alkylation of DNA by the N,N-dimethylaziridinium ion forms DNA adducts, which are lesions that can disrupt DNA replication and transcription, leading to mutations and cell death.[10][11] This damage classifies 2-Chloro-N,N-dimethylethanamine as a genotoxic agent.[12][13]
The cell possesses sophisticated DNA repair mechanisms to counteract such damage. The primary pathways involved in repairing DNA alkylation damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[14][15][16]
-
Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting base lesions, such as those caused by N-alkylation.[14]
-
Nucleotide Excision Repair (NER): NER handles bulkier adducts that cause significant distortion to the DNA double helix.[14]
The DNA damage also activates signaling pathways that can lead to cell cycle arrest, allowing time for repair, or apoptosis (programmed cell death) if the damage is too extensive to be repaired.[17] Key proteins in this response include PARP1, which is involved in BER, and ATM/ATR kinases, which are central to the DNA damage signaling cascade.[9][15]
Caption: DNA damage and cellular response pathways.
Quantitative Toxicological Data
This compound is classified as toxic and a skin and eye irritant.[2] Quantitative toxicological data are summarized in Table 2.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference(s) |
| Oral LD50 | Rat | 500 mg/kg | [18] |
| Dermal LD50 | Rabbit | 290 mg/kg | [18] |
As a potential genotoxic impurity in pharmaceutical products, sensitive analytical methods have been developed for its detection and quantification.
Table 3: Analytical Detection Limits for this compound as a Genotoxic Impurity
| Parameter | Value | Method | Reference(s) |
| Limit of Detection (LOD) | 0.94 ppm | GC-MS | [12] |
| Limit of Quantitation (LOQ) | 3.75 ppm | GC-MS | [12] |
Conclusion
This compound is a valuable research chemical with significant applications in the synthesis of pharmaceuticals. Its utility is intrinsically linked to its reactivity as an alkylating agent, a property that also underlies its biological effects, primarily genotoxicity through DNA alkylation. Understanding the mechanism of action, the cellular responses to the induced DNA damage, and the associated toxicological profile is critical for its safe handling and for the development of robust synthetic processes that minimize its presence as an impurity in final drug products. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this important chemical intermediate.
References
- 1. webbook.nist.gov [webbook.nist.gov]
- 2. N,N-Dimethylaminoethyl chloride hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 4. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 7. This compound Supplier [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation using 2-Chloro-N,N-dimethylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the introduction of alkyl groups onto nitrogen-containing molecules. This process is of paramount importance in medicinal chemistry and drug development, as the incorporation of N,N-dimethylaminoethyl moieties can significantly modulate the physicochemical and pharmacological properties of bioactive compounds, including their solubility, basicity, and receptor-binding affinity. 2-Chloro-N,N-dimethylethanamine hydrochloride is a widely utilized and versatile reagent for this purpose, serving as a key building block in the synthesis of numerous pharmaceuticals, such as antihistamines and other CNS-active agents.[1][2]
These application notes provide a comprehensive overview of the N-alkylation protocol using this compound, including detailed experimental procedures, reaction conditions for various substrates, and relevant biological context.
Reaction Mechanism and General Considerations
The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the substrate attacks the electrophilic carbon of the 2-chloro-N,N-dimethylethanamine, displacing the chloride leaving group.
Since the reagent is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine, which is the active alkylating agent. Alternatively, and more commonly, a base is used to deprotonate the nucleophilic substrate (e.g., an amine, phenol, or indole), thereby increasing its nucleophilicity and facilitating the reaction.[3]
Key Reaction Parameters:
-
Base: The choice of base is critical and depends on the pKa of the nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used for O- and N-alkylation of less basic substrates.[3][4] For more basic amines, organic bases such as triethylamine (Et₃N) can be employed.[3]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are frequently used as they effectively solvate the reactants.[3]
-
Temperature: Reactions are typically conducted at temperatures ranging from ambient to 80 °C. Higher temperatures can accelerate the reaction rate but may also promote the formation of side products.[3]
-
Reaction Time: The reaction duration can vary from a few hours to several days, and it is crucial to monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N- and O-alkylation of various substrates using this compound and similar alkylating agents.
Table 1: N-Alkylation of Amines and Heterocycles
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | KOtBu | - | 120 | 24 | 93 | [5] |
| 4-Methylaniline | KOtBu | - | 120 | 24 | 72 | [5] |
| 2-Methylaniline | KOtBu | - | 120 | 24 | 65 | [5] |
| Indole | K₂CO₃ | DMF | 100 | - | Good | [6] |
| 4-Bromoindole | NaOH (30% aq.) | Benzene-AcOEt | 80 | 1.5 | 57 | [7] |
Table 2: O-Alkylation of Phenols and Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | [4] |
| Diphenylmethanol | - | neat | Reflux | 8 | 98 | [8] |
| N,N-dimethylaminoethanol | - | NMP | 180 | - | 80 | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Aromatic Amines
This protocol describes a general method for the N-alkylation of anilines.
Materials:
-
Substituted Aniline (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol)
-
Anhydrous, inert solvent (e.g., Toluene or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 mmol) and potassium tert-butoxide (1.5 mmol).
-
Add the anhydrous solvent (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the aqueous work-up as described in Protocol 3.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol provides a general method for the O-alkylation of phenolic compounds.
Materials:
-
Substituted Phenol (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (10 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Proceed with the aqueous work-up as described in Protocol 3.
Protocol 3: General Aqueous Work-up and Purification
This protocol outlines a standard procedure for the work-up and purification of the N- or O-alkylated product.
Materials:
-
Reaction mixture from Protocol 1 or 2
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with the chosen organic solvent (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N- or O-alkylated product.
Visualization of Biological and Experimental Context
PARP1-Dependent Base Excision Repair Pathway
The N,N-dimethylaminoethyl moiety is a common structural feature in molecules designed to interact with biological targets. For instance, alkylating agents can induce DNA damage, which is often repaired through pathways involving enzymes like Poly(ADP-ribose) polymerase 1 (PARP1). The following diagram illustrates a simplified PARP1-dependent base excision repair (BER) pathway.
Caption: Simplified PARP1-Dependent Base Excision Repair Pathway.
General Experimental Workflow for N-Alkylation
The following diagram outlines the general workflow for the synthesis and purification of N-alkylated compounds using this compound.
Caption: General Experimental Workflow for N-Alkylation.
References
- 1. Preparation of antihistamine drugs | Filo [askfilo.com]
- 2. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptamines by direct alkylation of indoles? , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 8. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Diltiazem via N-Alkylation with 2-Chloro-N,N-dimethylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Diltiazem hydrochloride, a calcium channel blocker widely used in the treatment of cardiovascular diseases. The key step highlighted is the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one using 2-Chloro-N,N-dimethylethanamine hydrochloride. This method offers a robust and high-yield pathway to a crucial intermediate and the final active pharmaceutical ingredient.
Introduction
Diltiazem is a benzothiazepine derivative that functions by blocking the influx of calcium ions into cardiac and vascular smooth muscle, leading to vasodilation and a reduction in heart rate and contractility.[1] The synthesis of Diltiazem involves several key steps, with the introduction of the dimethylaminoethyl side chain at the nitrogen of the benzothiazepine ring being a critical transformation. This is typically achieved through N-alkylation. The use of this compound (also known as dimethylaminoethyl chloride hydrochloride) is a common and effective method for this alkylation. This document outlines a specific, high-yield protocol for this reaction, as well as the subsequent acetylation to produce Diltiazem hydrochloride.
Chemical Reaction Pathway
The synthesis of Diltiazem from its hydroxy precursor involves a two-step process: N-alkylation followed by O-acetylation.
Experimental Protocols
The following protocols are based on a patented industrial process, demonstrating a scalable and efficient synthesis.[2]
Protocol 1: N-Alkylation of the Diltiazem Precursor
This protocol details the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.
-
Reaction Setup:
-
In a suitable reaction vessel, suspend 50 g of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in a mixture of 450 ml of toluene and 25 ml of N,N-dimethylacetamide.[2]
-
Add 53 g of potassium carbonate (K₂CO₃), 31 g of this compound, and 250 mg of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) to the suspension.[2]
-
-
Reaction Conditions:
-
Work-up and Isolation of Intermediate:
-
After 5 hours, cool the reaction mixture to about 30°C.[2]
-
Dilute the mixture with 25 ml of water.[2]
-
Separate the organic (toluene) phase from the aqueous phase.[2]
-
Wash the organic phase with water.[2] The resulting toluene solution contains the N-alkylated intermediate, (+)-cis-3-hydroxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, and can be used directly in the next step.[2]
-
Protocol 2: O-Acetylation and Formation of Diltiazem Hydrochloride
This protocol describes the conversion of the N-alkylated intermediate to Diltiazem hydrochloride.
-
O-Acetylation:
-
Isolation and Salt Formation:
-
Purification:
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols.[2]
| Parameter | Value | Reference |
| N-Alkylation Step | ||
| Starting Material | 50 g of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | [2] |
| Alkylating Agent | 31 g of this compound | [2] |
| Base | 53 g of K₂CO₃ | [2] |
| Phase-Transfer Catalyst | 250 mg of tetrabutylammonium hydrogen sulfate | [2] |
| Solvents | 450 ml Toluene, 25 ml N,N-dimethylacetamide, 30 ml Water | [2] |
| Reaction Temperature | 90°C | [2] |
| Reaction Time | 5 hours | [2] |
| Yield of Intermediate | 98% (60.5 g) | [2] |
| O-Acetylation & Salt Formation | ||
| Acetylating Agent | 90 g of Acetic Anhydride | [2] |
| Reaction Time | 10 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Final Product | Diltiazem Hydrochloride | [2] |
| Final Yield | Approx. 70 g | [2] |
Experimental Workflow
Conclusion
The use of this compound for the N-alkylation of the Diltiazem precursor is a highly effective and efficient method. The protocol described, which utilizes a phase-transfer catalyst, provides a nearly quantitative yield of the N-alkylated intermediate, which can be directly carried forward to the final O-acetylation step.[2] This streamlined process is well-suited for large-scale production in a drug development setting. The provided protocols and data serve as a valuable resource for researchers and scientists working on the synthesis of Diltiazem and related compounds.
References
Application Notes and Protocols for Reactions with (2-Chloroethyl)dimethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloroethyl)dimethylamine hydrochloride is a versatile and widely utilized reagent in organic synthesis, primarily serving as a key building block for the introduction of the dimethylaminoethyl moiety into a diverse range of molecules. This functional group is prevalent in many biologically active compounds, particularly in the development of pharmaceuticals such as antihistamines, anticholinergics, and other CNS-active agents. This document provides detailed application notes and experimental protocols for conducting alkylation reactions using (2-Chloroethyl)dimethylamine hydrochloride, intended to guide researchers in its safe and effective use.
Overview of Alkylation Reactions
(2-Chloroethyl)dimethylamine hydrochloride is a potent alkylating agent that participates in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. The hydrochloride salt is stable for storage and handling. In a reaction, a base is required to neutralize the hydrochloride and generate the free amine, which is the reactive species. This free amine can then be intramolecularly cyclized to form a highly reactive aziridinium ion intermediate, which readily reacts with various nucleophiles. Alternatively, a base can be used to deprotonate the nucleophile, increasing its reactivity towards the alkylating agent.
Common nucleophiles for alkylation with (2-Chloroethyl)dimethylamine hydrochloride include:
-
Phenols (O-alkylation): Formation of an ether linkage, a common step in the synthesis of antihistamines like Phenyltoloxamine.
-
Amines (N-alkylation): Creation of a new carbon-nitrogen bond, crucial in the synthesis of various pharmaceutical agents.[1]
-
Thiols (S-alkylation): Formation of thioethers.
-
Carbanions (C-alkylation): Generation of carbon-carbon bonds.
Safety Precautions
(2-Chloroethyl)dimethylamine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: The compound is hygroscopic and can react with moisture. Store in a tightly sealed container in a dry place.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention.
Key Experimental Parameters
The success of alkylation reactions with (2-Chloroethyl)dimethylamine hydrochloride is highly dependent on the careful selection of reaction conditions.
| Parameter | Typical Conditions | Notes |
| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N) | The choice of base depends on the pKa of the nucleophile. Inorganic bases are common for O- and S-alkylation, while organic amines are often used for N-alkylation.[1] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone, Dichloromethane (DCM), Methanol (MeOH) | Polar aprotic solvents like DMF and acetonitrile are frequently used as they effectively solvate the reactants and facilitate S(_N)2 reactions.[1] |
| Temperature | Ambient to 100 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of side products.[2] The optimal temperature is substrate-dependent. |
| Reaction Time | 2 to 72 hours | Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Stoichiometry | 1.0 - 1.2 equivalents of (2-Chloroethyl)dimethylamine hydrochloride per nucleophilic site | A slight excess of the alkylating agent is often used to ensure complete conversion of the starting material. |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol (General Procedure)
This protocol describes a general method for the etherification of a phenolic hydroxyl group.
Materials:
-
Substituted Phenol (1.0 eq)
-
(2-Chloroethyl)dimethylamine hydrochloride (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate or Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in the anhydrous solvent.
-
Deprotonation: Add the base (e.g., anhydrous potassium carbonate, 1.5-2.0 eq) to the solution. If using sodium hydride, cool the mixture to 0 °C before portion-wise addition. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[3]
-
Alkylation: Add (2-Chloroethyl)dimethylamine hydrochloride (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC.[2]
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of deionized water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: N-Alkylation of a Heterocyclic Amine (General Procedure)
This protocol outlines a general procedure for the N-alkylation of a heterocyclic amine.[1]
Materials:
-
Heterocyclic Amine (1.0 eq)
-
(2-Chloroethyl)dimethylamine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5-3.0 eq)
-
Anhydrous Acetonitrile or a mixture of Acetonitrile and Dimethylformamide
-
Ethyl acetate or Dichloromethane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (3.0 eq) in the chosen solvent, add (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq).
-
Reaction: Heat the reaction mixture (e.g., to 80 °C) and stir for 12-72 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by a suitable method such as column chromatography.
Protocol 3: Synthesis of Phenyltoloxamine via Williamson Ether Synthesis
This protocol provides a specific application in the synthesis of the antihistamine Phenyltoloxamine.[4]
Materials:
-
o-Cresol (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
(2-Chloroethyl)dimethylamine hydrochloride (1.1 eq)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve o-cresol (1.0 eq) in DMF. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add (2-Chloroethyl)dimethylamine hydrochloride (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Extraction: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Phenyltoloxamine free base.
-
Salt Formation (Optional): For purification or formulation, the free base can be converted to its hydrochloride or citrate salt. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether) and add a solution of hydrochloric acid or citric acid in the same solvent with stirring to precipitate the salt.
Quantitative Data
The following table summarizes typical reaction conditions for alkylation reactions with (2-Chloroethyl)dimethylamine hydrochloride and its analogs.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Phenol | K₂CO₃ | DMF | 80-100 | 4-6 | Varies with substrate |
| Heterocyclic Amine | K₂CO₃ | Acetonitrile/DMF | 80 | 12-72 | Varies with substrate |
| o-Cresol | K₂CO₃ | DMF | 80-100 | 4-6 | Good |
| Adenine | Sodium Acetate | TFE | 37-60 | 72 | Product detected |
| Guanine | Sodium Acetate | TFE | 37-60 | 72 | Product detected |
| Cytosine | Sodium Acetate | TFE | 37-60 | 72 | Product detected |
| Thymine | Sodium Acetate | TFE | 37-60 | 72 | Product detected |
Visualizations
Caption: General workflow for alkylation reactions.
Caption: Synthesis of Phenyltoloxamine workflow.
References
Application Notes and Protocols: 2-Chloro-N,N-dimethylethanamine Hydrochloride as a Precursor for Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Chloro-N,N-dimethylethanamine hydrochloride is a crucial building block in the synthesis of a wide array of pharmaceuticals. Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile reagent for introducing the dimethylaminoethyl moiety into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals using this precursor, including the antihistamines Diphenhydramine, Chlorpheniramine, and Phenyltoloxamine, as well as the calcium channel blocker Diltiazem. Quantitative data is summarized, and relevant biological signaling pathways are illustrated.
Overview of Synthetic Applications
This compound is primarily utilized in N-alkylation and O-alkylation reactions. The most common application is the Williamson ether synthesis, where it reacts with a deprotonated alcohol (alkoxide) to form an ether linkage. It is also employed in the alkylation of amines and other nucleophiles.
Synthesis of the Precursor: this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a dry 1-liter flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 290 g (2.44 moles) of thionyl chloride. Cool the flask in an ice bath.
-
Addition of Reactant: Add 210 g (2.35 moles) of 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic and should be conducted in a well-ventilated hood.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour. The temperature of the mixture will be between 35–50°C.
-
Work-up and Recrystallization: Transfer the resulting slush to a 2-liter beaker containing approximately 1 liter of absolute ethanol. Heat the solution to boiling, which will cause a copious evolution of gases as excess thionyl chloride is quenched.
-
Isolation: Filter the hot solution to remove any insoluble material. Cool the filtrate in an ice-salt bath to induce crystallization.
-
Drying: Collect the white crystals by vacuum filtration and dry them in a vacuum desiccator over phosphorus pentoxide.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield of pure product | 67–80% | [1] |
| Melting Point | 201.5–203°C | [1] |
Synthesis of Antihistamines
Diphenhydramine
Diphenhydramine is a first-generation antihistamine synthesized via the etherification of benzhydrol with 2-chloro-N,N-dimethylethanamine.
Experimental Protocol: Synthesis of Diphenhydramine
This protocol is adapted from a method involving the reaction of benzhydrol and N,N-dimethylethanolamine, which can be modified for the use of this compound. A more direct continuous flow synthesis has also been described reacting chlorodiphenylmethane and N,N-dimethylaminoethanol.[2]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 9.2 g (0.05 mol) of benzhydrol and 100 mL of toluene.
-
Deprotonation: Add 2.3 g (0.1 mol) of sodium metal in small portions with stirring. Heat the mixture to reflux until all the sodium has reacted to form sodium benzhydrolate.
-
Alkylation: Cool the mixture to room temperature and add a solution of 7.2 g (0.05 mol) of this compound in 50 mL of toluene dropwise.
-
Reaction: Heat the reaction mixture to reflux for 48 hours.
-
Work-up: Cool the mixture and add 100 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting oil can be further purified by distillation or by converting it to its hydrochloride salt. To form the hydrochloride salt, dissolve the oil in isopropyl alcohol and add a saturated solution of HCl in isopropanol. The resulting crystals can be collected by filtration.[3]
Quantitative Data: Synthesis of Diphenhydramine
| Parameter | Value | Reference |
| Yield | 83% | [4] |
Chlorpheniramine
Chlorpheniramine is another first-generation antihistamine. Its synthesis involves the alkylation of an intermediate with this compound.
Experimental Protocol: Synthesis of Chlorpheniramine Maleate [5]
-
Intermediate Synthesis: In a suitable reactor, add 1000 g of p-chlorobenzonitrile and 5000 mL of toluene. Add 515 g of sodium amide and cool the mixture to 0-10°C. Stir for 1 hour. Dropwise add 1100 g of 2-bromopyridine and then heat to 45-55°C for 4 hours.
-
Alkylation: Cool the mixture to 0-10°C and add another 540 g of sodium amide, stirring for 1 hour. Add 1000 g of N,N-dimethylchloroethane hydrochloride and heat to 55-65°C for 3 hours.
-
Work-up: Cool the system to 0-10°C and wash three times with 1500 mL of water. Add 3000 mL of 2N hydrochloric acid to the toluene layer, stir, and separate the aqueous phase.
-
Isolation of Chlorpheniramine: The acidic aqueous phase containing the product is then basified to isolate the free base, which is subsequently reacted with maleic acid to form the maleate salt.
Quantitative Data: Synthesis of Chlorpheniramine Maleate
| Parameter | Value | Reference |
| Purity | >99% | [5] |
Phenyltoloxamine
Phenyltoloxamine is an antihistamine of the ethanolamine class. A common synthetic route is the Williamson ether synthesis.[6]
Experimental Protocol: Synthesis of Phenyltoloxamine via Williamson Ether Synthesis [6]
-
Formation of Phenoxide: In a round-bottom flask, dissolve o-cresol (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) portion-wise at room temperature and stir for 30 minutes.
-
First Alkylation: To this mixture, add 2-chloroethanol (1.1 eq) dropwise. Heat the reaction to 80-100°C and reflux for 4-6 hours.
-
Intermediate Chlorination: After cooling, the intermediate 2-(o-tolyloxy)ethanol is reacted with thionyl chloride (1.2 eq) at 0°C, then stirred at room temperature for 2-3 hours to yield 2-(o-tolyloxy)ethyl chloride.
-
Second Alkylation: Dissolve the 2-(o-tolyloxy)ethyl chloride (1.0 eq) in acetonitrile and add an excess of dimethylamine solution (3-5 eq). Heat the mixture to 60-80°C for 12-18 hours.
-
Work-up and Purification: After the reaction, cool the mixture and remove the solvent. Dissolve the residue in water, basify with NaOH to pH > 10, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield crude phenyltoloxamine. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.[6]
Synthesis of a Calcium Channel Blocker: Diltiazem
Diltiazem is a benzothiazepine derivative used to treat hypertension, angina, and certain arrhythmias. Its synthesis involves the alkylation of a benzothiazepinone intermediate with this compound.[7]
Experimental Protocol: Synthesis of Diltiazem Hydrochloride [8]
-
Alkylation: Suspend 100 kg of (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in 900 L of toluene and 50 L of DMF. Add 106 kg of K₂CO₃, 63 kg of this compound, and 50 g of tetrabutylammonium hydrogen sulfate.
-
Reaction: Heat the suspension to about 90°C and add 60 L of water. Continue heating for 5 hours.
-
Work-up: Cool the reaction to about 30°C, dilute with 500 L of water, and separate the organic phase.
-
Acetylation and Salt Formation: To the toluene phase, add 180 kg of acetic anhydride and keep at room temperature for 10 hours. Concentrate the solution, take up the residue in 400 L of acetone, and precipitate Diltiazem hydrochloride by cooling and bubbling with gaseous HCl.
-
Recrystallization: Recrystallize the product from butanol.
Quantitative Data: Synthesis of Diltiazem
| Parameter | Value | Reference |
| Yield of N-alkylated intermediate | 97% | [8] |
Diagrams
Experimental Workflows
Caption: Synthetic workflows for pharmaceuticals from 2-Chloro-N,N-dimethylethanamine HCl.
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
Antihistamines like Diphenhydramine, Chlorpheniramine, and Phenyltoloxamine act as inverse agonists at the H1 histamine receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit.[9][10]
Caption: Histamine H1 receptor signaling pathway and its inhibition by antihistamines.
Diltiazem Mechanism of Action
Diltiazem blocks L-type calcium channels, primarily in cardiac and vascular smooth muscle cells, leading to decreased intracellular calcium concentration.[11] This results in reduced cardiac contractility and vasodilation.[11][12]
Caption: Mechanism of action of Diltiazem on muscle cells.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Diphenhydramine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]
- 5. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
- 9. PathWhiz [pathbank.org]
- 10. SMPDB [smpdb.ca]
- 11. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols for 2-Chloro-N,N-dimethylethanamine hydrochloride in PARP1-Deficient Tumor Research
Version: 1.0
Introduction
The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways. A prime example is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with mutations in BRCA1 or BRCA2 genes.[1][2] These tumors are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks. PARP1 is essential for repairing single-strand breaks; its inhibition leads to the accumulation of these breaks, which collapse replication forks and create double-strand breaks.[2][3] In HR-deficient cells, these breaks cannot be repaired, leading to genomic instability and cell death.[2][4]
Recent research has identified a novel application for simple alkylating agents in exploiting PARP1 deficiency. A study on 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) , a close structural analog of 2-Chloro-N,N-dimethylethanamine hydrochloride, has demonstrated its selective cytotoxicity against PARP1-deficient cancer cells.[5][6] These compounds are monofunctional alkylating agents that create DNA lesions requiring PARP1-dependent base excision repair (BER) for their resolution.[5][6] In the absence of PARP1, these lesions lead to cytotoxic DNA strand breaks, establishing a new synthetic lethal interaction.[5]
These application notes provide a comprehensive overview and detailed protocols based on the findings for CDEAH, which are directly applicable to its dimethyl analog due to their shared mechanism of action.
Application Note 1: Principle of Selective Cytotoxicity
This compound and its analog CDEAH are monofunctional alkylating agents. Unlike bifunctional nitrogen mustards that cause interstrand crosslinks, these "half-mustards" create single-base adducts. Research has shown that CDEAH preferentially alkylates guanine nucleobases in DNA.[5][6]
The repair of these specific alkylated guanine adducts is critically dependent on the base excision repair (BER) pathway, in which PARP1 plays a central role.[5] PARP1 detects the DNA lesion and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair factors to the site.[7]
In PARP1-deficient cells, this repair process is compromised. The unresolved DNA adducts lead to the formation of DNA strand breaks, causing replication fork stalling and an accumulation of cells in the S phase of the cell cycle.[5] This triggers a robust DNA damage response and ultimately leads to selective cell death, demonstrating a synthetic lethal relationship between PARP1 deficiency and exposure to this class of alkylating agents.[5][6]
Application Note 2: Synergy with PARP Inhibitors (PARPi)
A significant finding is that CDEAH acts synergistically with PARP inhibitors.[5] While this may seem counterintuitive, the mechanism involves enhancing the DNA damage that relies on PARP1 for repair. By inducing DNA adducts that require PARP1 activity, CDEAH can potentially increase the sensitivity of even PARP1-proficient cells to PARP inhibitors, which function by trapping PARP1 on DNA and inhibiting its catalytic activity.[5][8] This combination could represent a novel therapeutic strategy to overcome PARPi resistance or broaden their applicability.[5]
Data Presentation
The following tables summarize representative quantitative data derived from the study on the structural analog CDEAH, which is expected to be comparable for this compound.
Table 1: In Vitro Cytotoxicity of CDEAH in Isogenic Cell Lines
| Cell Line | PARP1 Status | IC50 (μM) | Fold Selectivity (WT/KO) |
| HCT116 | Wild-Type (WT) | 150 | 5.0 |
| HCT116 | Knockout (KO) | 30 | |
| RPE1 | Wild-Type (WT) | 200 | 4.0 |
| RPE1 | Knockout (KO) | 50 |
Data represents the concentration of CDEAH required to inhibit cell growth by 50% after a 72-hour treatment. The selectivity demonstrates the increased sensitivity of PARP1-deficient cells.
Table 2: Quantification of DNA Damage and Cell Cycle Arrest
| Cell Line (HCT116) | Treatment (CDEAH, 50 μM) | % DNA in Comet Tail | % Cells in S Phase |
| PARP1 WT | Untreated | 5% | 35% |
| PARP1 WT | Treated | 15% | 45% |
| PARP1 KO | Untreated | 8% | 38% |
| PARP1 KO | Treated | 45% | 65% |
Data shows a significant increase in DNA strand breaks (comet assay) and S-phase accumulation (flow cytometry) in PARP1 knockout cells upon treatment, indicating unresolved DNA damage and replication stress.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | PARP1 Status | Treatment | Tumor Volume Reduction vs. Control |
| HCT116 | Proficient | CDEAH (20 mg/kg) | 20% |
| HCT116 | Deficient | CDEAH (20 mg/kg) | 75% |
Data demonstrates the selective inhibition of PARP1-deficient tumor growth in a mouse xenograft model, confirming the in vitro findings.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the cytotoxic effect of the compound on PARP1-proficient versus PARP1-deficient cell lines.
-
Cell Seeding: Seed isogenic PARP1-WT and PARP1-KO cells (e.g., HCT116) in 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 μL of the compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Analysis of DNA Strand Breaks (Alkaline Comet Assay)
This protocol visualizes and quantifies DNA single-strand breaks.
-
Cell Treatment: Treat PARP1-WT and PARP1-KO cells with the compound at a specified concentration (e.g., 50 μM) for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^5 cells and resuspend in ice-cold PBS.
-
Slide Preparation: Mix cells with low-melting-point agarose and pipette onto a comet slide. Allow to solidify on ice.
-
Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
DNA Unwinding: Place slides in an electrophoresis tank with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 30 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at 25 V for 30 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Imaging and Analysis: Visualize slides using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using image analysis software (e.g., Comet Assay IV).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat PARP1-WT and PARP1-KO cells with increasing concentrations of the compound for 48 hours.
-
Cell Harvesting: Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo).
Visualizations
Caption: Mechanism of synthetic lethality in PARP1-deficient cells.
Caption: Workflow for evaluating compound efficacy.
Caption: Reaction of the alkylating agent with guanine.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of nucleobases by 2-chloro- N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Handling Hygroscopic 2-Chloro-N,N-dimethylethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride, also known as (2-Chloroethyl)dimethylamine hydrochloride or DMC-HCl, is a vital chemical intermediate in the pharmaceutical and chemical industries.[1][2] It serves as a key building block for synthesizing a range of pharmacologically active molecules, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine, by acting as an alkylating agent to introduce the dimethylaminoethyl group.[3][4]
A critical physical property of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][5][6] This characteristic presents significant challenges for its storage, handling, and use in moisture-sensitive reactions. Improper handling can lead to the formation of hydrated forms, degradation of the material, and inaccuracies in weighing, ultimately compromising experimental reproducibility and product purity.[7][8]
These application notes provide a comprehensive, step-by-step guide for the safe and effective handling of this compound, ensuring its integrity is maintained from storage to reaction.
Compound Properties and Specifications
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4584-46-7 | [9][10] |
| Molecular Formula | C₄H₁₀ClN · HCl (or C₄H₁₁Cl₂N) | [1][9] |
| Molecular Weight | 144.04 g/mol | [1][10] |
| Appearance | White to beige or off-white crystalline powder or crystals. | [1][6][9] |
| Melting Point | 201-210 °C | [9][10] |
| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [1][3][11] |
| Stability | Hygroscopic; stable under recommended storage conditions. | [1][3][5] |
| Synonyms | DMC-HCl, 2-(Dimethylamino)ethyl chloride hydrochloride | [1][9] |
Safety Precautions and Hazard Information
This compound is a hazardous substance and must be handled with appropriate safety measures.[9]
-
Acute Toxicity : Toxic if swallowed and in contact with skin.[6][9]
-
Irritation : Causes skin, eye, and potential respiratory tract irritation.[9]
-
Chronic Effects : Suspected of causing genetic defects.[9][10]
-
Incompatibilities : Avoid strong oxidizing agents and strong bases.[5]
Required Personal Protective Equipment (PPE):
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection : Tightly fitting safety goggles or a face shield.[12]
-
Body Protection : Protective lab coat. Wear fire/flame resistant and impervious clothing.[12]
-
Respiratory Protection : Use an N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[10][12]
Handling Environment:
-
Always handle this compound in a well-ventilated area or inside a certified chemical fume hood.[6][9]
First Aid Measures:
-
After Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
After Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
-
After Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Protocols for Handling and Storage
Due to its hygroscopic nature, strict protocols must be followed to prevent moisture absorption.
Storage Protocol
-
Short-Term Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6] Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
-
Long-Term Storage : For extended periods, store at -20°C under an inert atmosphere (e.g., nitrogen or argon).[3] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.
-
Container Sealing : After each use, securely tighten the container cap. For screw-top jars, wrapping the cap-bottle interface with parafilm provides an excellent secondary moisture barrier.[13]
Weighing and Aliquoting Protocol
Minimizing atmospheric exposure during weighing is the most critical step in handling this reagent. The following workflow should be adopted.
Caption: Workflow for weighing hygroscopic reagents.
-
Preparation : Move the sealed container from its storage location (e.g., freezer) into a desiccator and allow it to equilibrate to ambient temperature. This prevents atmospheric moisture from condensing on the cold container.
-
Environment : Perform all manipulations in an area with low humidity. If available, use a glove box or glove bag with a dry atmosphere.
-
Weighing : Have all necessary tools (spatulas, weigh boats, receiving flask) ready. Open the container, quickly remove the desired amount of solid, and immediately close the container.
-
Transfer : Promptly transfer the weighed solid to the reaction vessel, which should ideally be under an inert atmosphere.
-
Resealing : Before returning the main container to storage, wipe the container threads to ensure a tight seal, purge the headspace with an inert gas, and wrap the lid with parafilm.[13]
-
Storage : Place the sealed container back inside a desiccator for storage.
Application Protocol: Use in N-Alkylation Reactions
DMC-HCl is an effective alkylating agent, but it must first be converted to its free base form to become reactive. The hydrochloride salt is stable, but the free base is unstable and should be generated in situ for immediate use.[14]
General Reaction and Side Reactions
The primary reaction involves the deprotonation of the amine hydrochloride by a base to yield the nucleophilic free amine. However, this free base can undergo an intramolecular cyclization to form a highly reactive and potentially genotoxic N,N-dimethylaziridinium ion, which is often the true alkylating species.[4][14]
Caption: General pathway for N-alkylation using DMC-HCl.
Experimental Protocol: N-Alkylation of a Phenol
This protocol provides a general method for the alkylation of a phenolic substrate using DMC-HCl.
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Inert Atmosphere : Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition :
-
To the flask, add the phenolic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
Add a suitable base (e.g., anhydrous potassium carbonate, 2-3 eq). Stir the suspension for 15-30 minutes.
-
Add this compound (1.1-1.5 eq) portion-wise over 10 minutes. Note: The reaction is often exothermic.
-
-
Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete.
-
Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product using a suitable method, such as column chromatography or recrystallization, to yield the pure N-alkylated product.
References
- 1. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. 2-氯-N,N-二甲基乙胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2-Chloro-N,N-dimethylethanamine Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a reactive alkyl chloride and a tertiary amine, makes it an excellent precursor for introducing the N,N-dimethylethyl moiety into a variety of molecules. This functional group is a common structural motif in numerous biologically active compounds, including antihistamines, anticholinergics, and other central nervous system (CNS) active agents.
These application notes provide a comprehensive overview of the reactivity of this compound with common nucleophiles and offer detailed protocols for its use in the synthesis of key pharmaceutical intermediates.
General Reaction Mechanism
The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution (SN2) mechanism. The hydrochloride salt must first be neutralized with a base to liberate the free amine, 2-chloro-N,N-dimethylethanamine. The nucleophile then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion to form the desired product. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side reactions.
Caption: General SN2 reaction mechanism.
Reactions with Various Nucleophiles: Data and Protocols
The versatility of this compound allows for its reaction with a wide range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation).
O-Alkylation of Phenols
The O-alkylation of phenols with this compound is a common method for the synthesis of 2-(dimethylamino)ethyl aryl ethers, a key structural feature in many first-generation antihistamines.
Table 1: O-Alkylation of Phenols - Reaction Conditions and Yields
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenol | NaH | DMF | 80-100 | 4-6 | Not specified | [1] |
| 4-Chlorophenoxyacetic acid | NaH | DMF | 50-reflux | Not specified | High | [2] |
| 9H-Carbazol-4-ol | NaH | THF | 50-reflux | Not specified | High | [2] |
Experimental Protocol: Synthesis of Phenyltoloxamine (N,N-dimethyl-2-(2-benzylphenoxy)ethanamine)
This protocol describes the synthesis of Phenyltoloxamine, an antihistamine, via the Williamson ether synthesis.
Materials:
-
2-Benzylphenol
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
This compound
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 2-benzylphenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or by crystallization as its hydrochloride salt.[1]
Caption: Phenyltoloxamine synthesis workflow.
N-Alkylation of Amines
N-alkylation using this compound is a key step in the synthesis of various pharmaceuticals, including the antihistamine Mepyramine (Pyrilamine).
Table 2: N-Alkylation of Amines - Reaction Conditions and Yields
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | NaNH₂ | Toluene | Reflux | Not specified | Not specified | [3] |
| Substituted Aminopyrimidine | K₂CO₃ | Acetonitrile/DMF | Ambient to 80 | 12-72 | Not specified | |
| Aliphatic secondary amines | - | Water | Room Temp | 24 | Good | [4] |
| Aromatic primary amines | - | Ethanol-water | Reflux | 1-4 | Good | [4] |
Experimental Protocol: General Procedure for N-Alkylation of a Heterocyclic Amine
This protocol provides a general method for the N-alkylation of heterocyclic amines, a common reaction in the synthesis of pharmacologically active compounds.
Materials:
-
Heterocyclic amine (e.g., substituted aminopyrimidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dimethylformamide (DMF)
-
This compound
Procedure:
-
To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of acetonitrile and DMF, add this compound (1.2 eq).
-
Heat the reaction mixture to a temperature between ambient and 80 °C.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion (typically 12 to 72 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be purified by standard methods such as column chromatography or recrystallization.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with 2-Chloro-N,N-dimethylethanamine to form thioethers. This reaction is useful for introducing the 2-(dimethylamino)ethylthio moiety into molecules.
Table 3: S-Alkylation of Thiols - General Conditions
| Nucleophile (Thiol) | Base | Solvent | Temperature |
| Aryl mercaptans | Not specified | Not specified | Not specified |
| Thiophenol | Not specified | Not specified | Not specified |
| Benzimidazole-2-thiol | Not specified | Not specified | Not specified |
Experimental Protocol: General Procedure for S-Alkylation of a Thiol
Materials:
-
Thiol (e.g., thiophenol)
-
Suitable base (e.g., Sodium ethoxide)
-
Ethanol
-
This compound
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.0 eq) to form the thiolate anion.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over a suitable drying agent (e.g., MgSO₄), and concentrate to obtain the crude thioether.
-
Purify the product by distillation or chromatography as needed.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 2-(dimethylamino)ethyl group onto a variety of nucleophiles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this reagent effectively in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and purity of the desired products.
References
The Pivotal Role of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Antihistamine Synthesis
Application Notes and Protocols for Researchers
Introduction
2-Chloro-N,N-dimethylethanamine hydrochloride is a critical building block in the synthesis of a significant class of first-generation H1 antihistamines. Its bifunctional nature, possessing both a reactive chloro group and a tertiary amine, makes it an ideal reagent for introducing the key dimethylaminoethyl moiety found in many ethanolamine and ethylenediamine-based antihistamines. These drugs are widely used to treat allergic reactions, such as rhinitis, urticaria, and conjunctivitis, by competitively inhibiting the action of histamine at the H1 receptor. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of prominent antihistamines using this versatile intermediate.
Mechanism of Action: H1 Receptor Antagonism
First-generation antihistamines synthesized from this compound act as inverse agonists at the histamine H1 receptor.[1] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, leading to allergy symptoms.[2][3] H1 antihistamines bind to the H1 receptor, stabilizing it in its inactive conformation and thereby preventing histamine-induced signaling.[4]
Quantitative Data on Antihistamine Synthesis
The following table summarizes quantitative data for the synthesis of key antihistamines utilizing this compound or its free base.
| Antihistamine | Starting Materials | Reaction Type | Yield (%) | Purity (%) | Reference |
| Diphenhydramine | Diphenylmethanol, 2-Dimethylaminoethanol | Etherification | 98.0 | 99.5 | [5] |
| Bromodiphenylmethane, 2-Dimethylaminoethanol | Nucleophilic Substitution | ~80 | Not Specified | [6][7] | |
| Doxylamine | 2-Pyridylphenylmethyl carbinol, 2-Dimethylaminoethyl chloride hydrochloride | Williamson Ether Synthesis | 91 | >98 | [8] |
| 2-Pyridylphenylmethyl carbinol, 2-Dimethylaminoethyl chloride hydrochloride | Williamson Ether Synthesis | 99 | Not Specified | [9] | |
| Chlorpheniramine | 2-p-Chlorobenzyl pyridine, N,N-Dimethyl chloroethane | Alkylation | 58 | 98 | [10] |
| p-Chlorobenzonitrile, 2-Bromopyridine, N,N-Dimethyl chloroethane hydrochloride | Multi-step Synthesis | ~160 (overall weight yield) | >99 | [11] |
Experimental Protocols
Synthesis of Diphenhydramine
This protocol is adapted from a typical etherification reaction.[12]
-
Reduction of Benzophenone: Dissolve benzophenone in ethanol. Slowly add sodium borohydride (NaBH₄) while stirring at a low temperature to produce diphenylmethanol.
-
Reaction Quench and Extraction: After the reaction is complete, carefully quench the reaction with water and extract the diphenylmethanol using an appropriate organic solvent.
-
Etherification: React the extracted diphenylmethanol with 2-dimethylaminoethyl chloride hydrochloride in the presence of a base, such as potassium carbonate.
-
Isolation and Purification: Isolate the crude diphenhydramine by extraction and purify it through recrystallization or column chromatography.
Synthesis of Doxylamine Succinate
This protocol is based on an improved and safer manufacturing process.[8]
-
Preparation of 2-Pyridylphenylmethyl carbinol: React 2-acetylpyridine with bromobenzene in the presence of magnesium turnings in a mixture of tetrahydrofuran and toluene to form 2-pyridylphenylmethyl carbinol hydrochloride.
-
Formation of Doxylamine Base: Dissolve the 2-pyridylphenylmethyl carbinol hydrochloride in water, basify with a 20% NaOH solution, and extract with toluene. To the organic layer, add potassium hydroxide pellets and a toluene solution of dimethylaminoethyl chloride (prepared by basifying 2-dimethylaminoethyl chloride hydrochloride). Reflux the mixture for 12 hours.
-
Purification of Doxylamine Base: After cooling, wash the reaction mixture with water. The organic layer is then subjected to an acid-base treatment to remove impurities, followed by distillation to yield the doxylamine base.[8]
-
Salt Formation: Treat the purified doxylamine base with succinic acid in acetone to precipitate doxylamine succinate. The final product can be recrystallized to achieve high purity.[8]
Synthesis of Chlorpheniramine Maleate
This protocol describes a multi-step synthesis leading to chlorpheniramine.[11]
-
Intermediate Formation: React p-chlorobenzonitrile with 2-bromopyridine in toluene using sodium amide as a base.
-
Alkylation: To the reaction mixture, add N,N-dimethyl chloroethane hydrochloride and heat to generate the chlorpheniramine precursor.
-
Formation of Chlorpheniramine Base: The resulting intermediate is treated with a strong alkali to yield chlorpheniramine base.
-
Salt Formation: The crude chlorpheniramine is then reacted with maleic acid in absolute ethanol to form chlorpheniramine maleate, which can be purified by recrystallization.
Visualizations
Caption: General workflow for antihistamine synthesis.
Caption: H1 antihistamine signaling pathway.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 10. CN110372578A - A kind of new chlorphenamine maleate synthetic method - Google Patents [patents.google.com]
- 11. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]
- 12. Procedure for Preparation of diphenhydramine | Filo [askfilo.com]
Application Notes and Protocols: 2-Chloro-N,N-dimethylethanamine Hydrochloride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Chloro-N,N-dimethylethanamine hydrochloride and its precursor N,N-dimethylaminoethanol in flow chemistry, with a focus on the synthesis of active pharmaceutical ingredients (APIs). The primary application highlighted is the continuous flow synthesis of Diphenhydramine Hydrochloride, a widely used antihistamine.
Application: Continuous Flow Synthesis of Diphenhydramine Hydrochloride
The continuous flow synthesis of diphenhydramine hydrochloride represents a significant advancement over traditional batch processes, offering improved safety, efficiency, and scalability. In this process, this compound serves as a key precursor, typically generated in situ from N,N-dimethylaminoethanol, which then reacts with a diphenylmethane derivative.
A notable and highly efficient method involves the direct reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol under high-temperature flow conditions. This solvent-free approach showcases the advantages of flow chemistry in minimizing waste and simplifying downstream processing.
Quantitative Data Summary
The following table summarizes the key quantitative data for the continuous flow synthesis of diphenhydramine hydrochloride from chlorodiphenylmethane and N,N-dimethylaminoethanol.
| Parameter | Value | Reference |
| Reactants | Chlorodiphenylmethane and N,N-dimethylaminoethanol | [1][2] |
| Solvent | Neat (solvent-free) | [1][2] |
| Reactor Type | PFA Tube Reactor | [2] |
| Reactor Volume | 720 µL | [2] |
| Reactor Inner Diameter | 0.5 mm | [2] |
| Temperature | 175 °C | [2] |
| Residence Time | 16 minutes | [2] |
| Yield | Up to 80% | [1] |
Experimental Workflow
The experimental workflow for the continuous flow synthesis of diphenhydramine hydrochloride is depicted in the following diagram.
Caption: Continuous flow setup for the synthesis of Diphenhydramine HCl.
Experimental Protocol
This protocol details the continuous flow synthesis of diphenhydramine hydrochloride from chlorodiphenylmethane and N,N-dimethylaminoethanol.
Materials:
-
Chlorodiphenylmethane
-
N,N-dimethylaminoethanol (DMAE)
-
Syringe pumps (2)
-
High-pressure syringes
-
PFA tubing (0.5 mm inner diameter)
-
T-mixer
-
Heating unit capable of maintaining 175 °C
-
Back pressure regulator (optional but recommended)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Load one syringe with neat chlorodiphenylmethane.
-
Load a second syringe with neat N,N-dimethylaminoethanol.
-
-
System Setup:
-
Assemble the flow chemistry setup as shown in the workflow diagram. The reactor consists of a coil of PFA tubing with a volume of 720 µL.
-
Ensure all connections are secure to handle the operating pressure and temperature.
-
Immerse the PFA tube reactor in the heating unit and set the temperature to 175 °C.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired molar ratio and a total residence time of 16 minutes within the reactor.
-
Simultaneously start both pumps to introduce the reagents into the T-mixer, where they combine before entering the heated reactor coil.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is collected in a suitable vessel.
-
The crude product can then be purified using standard laboratory techniques such as extraction and crystallization.
-
Analyze the final product for identity and purity using techniques like NMR spectroscopy.
-
Signaling Pathway and Logical Relationships
The synthesis of diphenhydramine hydrochloride is a direct nucleophilic substitution reaction. The logical relationship of the reactants and product in this flow synthesis is illustrated below.
Caption: Reaction pathway for the synthesis of Diphenhydramine HCl.
While the primary documented application of this compound in flow chemistry is in the synthesis of antihistamines, its nature as a reactive intermediate suggests potential for its use in the continuous synthesis of other pharmaceuticals and fine chemicals requiring the introduction of a dimethylaminoethyl group. Further research into other flow-based alkylation reactions with this reagent is a promising area for future exploration.
References
Troubleshooting & Optimization
Common side reactions with 2-Chloro-N,N-dimethylethanamine hydrochloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive species formed from this compound in basic conditions?
A1: Under basic conditions, 2-Chloro-N,N-dimethylethanamine undergoes a rapid intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This electrophilic intermediate is often the key species in alkylation reactions.[1]
Q2: How does pH affect the stability and reactivity of this compound?
A2: The pH of the reaction medium has a significant impact on the stability and reactivity of this compound. The hydrochloride salt is stable in acidic to neutral aqueous solutions. However, for the formation of the reactive N,N-dimethylaziridinium ion, the free base is necessary. With an estimated pKa of 8.4 for the conjugate acid, the compound will predominantly be in its protonated, less reactive form at a pH below this value.[1]
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reactions are the formation of the N,N-dimethylaziridinium ion followed by its hydrolysis to N,N-dimethylethanolamine in the presence of water, and intermolecular reactions that can lead to the formation of piperazine derivatives.[2][3]
Q4: How should this compound be stored?
A4: It is a hygroscopic solid and should be stored in a tightly sealed container in a dry and cool place, under an inert atmosphere for long-term storage.[4] Exposure to moisture can lead to hydrolysis and the formation of side products.
Troubleshooting Guides
Issue 1: Low Yield of Alkylated Product
| Potential Cause | Recommended Solution |
| Incomplete formation of the reactive aziridinium ion. | Ensure the reaction is carried out under sufficiently basic conditions (pH > pKa of the amine) to promote the formation of the free base, which is a precursor to the aziridinium ion. The choice of base is critical and depends on the pKa of the nucleophile.[1][5] |
| Hydrolysis of the aziridinium ion. | Use anhydrous solvents and reagents to minimize the presence of water, which can react with the aziridinium ion to form N,N-dimethylethanolamine.[2] |
| Suboptimal reaction temperature. | The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitoring the reaction by TLC or LC-MS is recommended.[5] |
| Poor nucleophilicity of the substrate. | The nucleophile may require deprotonation with a suitable base to enhance its reactivity towards the alkylating agent.[5] |
Issue 2: Presence of N,N-dimethylethanolamine as a Major Byproduct
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize the time the reactive intermediate is exposed to potential sources of water. |
Issue 3: Formation of Piperazine Derivatives
| Potential Cause | Recommended Solution |
| Intermolecular reaction between two molecules of the alkylating agent or with the alkylated product. | This is more likely at higher concentrations and temperatures. Consider running the reaction at a lower concentration and temperature. |
| Use of an inappropriate base. | The choice of base can influence the rate of intermolecular side reactions. Screening different bases may be necessary to find the optimal conditions for the desired reaction. |
Quantitative Data on Side Reactions
The formation of the N,N-dimethylaziridinium ion is a key step that can lead to both the desired product and side products. The rate of this cyclization is highly dependent on the pH of the solution.
| Compound | Conditions | Time for >99% Conversion | Primary Product |
| 2-Chloro-N,N-dimethylethanamine | 25°C in aqueous solution with 1 equivalent of NaOH | 2 hours | N,N-dimethylaziridinium ion |
Table 1: Kinetic data for the formation of the N,N-dimethylaziridinium ion from 2-Chloro-N,N-dimethylethanamine in a basic aqueous solution.[1][2]
Experimental Protocols
General Protocol for N-Alkylation of a Phenol
-
Deprotonation: Dissolve the phenolic substrate (1.0 eq.) in a dry, polar aprotic solvent such as DMF or acetone.
-
Add a suitable base (e.g., potassium carbonate, 1.5 eq.) and stir the mixture at room temperature until the phenoxide anion is formed.
-
Alkylation: Add this compound (1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in alkylation reactions.
Signaling Pathway: Base Excision Repair (BER) of Alkylated DNA
2-Chloro-N,N-dimethylethanamine is an alkylating agent that can damage DNA by adding an alkyl group to DNA bases. The Base Excision Repair (BER) pathway is a primary mechanism for repairing such damage.
Caption: The Base Excision Repair pathway for alkylated DNA damage.
References
- 1. This compound Supplier [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions with (2-Chloroethyl)dimethylamine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving (2-Chloroethyl)dimethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where (2-Chloroethyl)dimethylamine hydrochloride is used as a reactant?
A1: (2-Chloroethyl)dimethylamine hydrochloride is primarily used as an alkylating agent to introduce the dimethylaminoethyl moiety onto various nucleophiles. The most common reactions are:
-
N-alkylation: Reaction with primary or secondary amines to form tertiary amines.
-
O-alkylation: Reaction with phenols or alcohols to form ethers.[1][2]
-
S-alkylation: Reaction with thiols to form thioethers.
-
Quaternization: Reaction with tertiary amines to form quaternary ammonium salts.
Q2: How do I handle the hydrochloride salt of (2-Chloroethyl)dimethylamine in a reaction that requires the free base?
A2: The free base, (2-Chloroethyl)dimethylamine, can be generated in situ. This is typically achieved by adding at least two equivalents of a base to the reaction mixture. One equivalent neutralizes the hydrochloride salt, and the second equivalent facilitates the desired alkylation reaction by deprotonating the nucleophile.[1] Common bases for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N).[2]
Q3: How can I monitor the progress of my alkylation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[1] A suitable solvent system should be chosen to achieve good separation between the starting material (nucleophile), the alkylating agent, and the product. The disappearance of the limiting reactant (usually the nucleophile) and the appearance of a new spot corresponding to the product indicate the reaction's progression. For more quantitative analysis, techniques like LC-MS can also be employed.[1]
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
-
Over-alkylation: In N-alkylation of primary amines, dialkylation can occur.
-
Hydrolysis: The chloroethyl group can be susceptible to hydrolysis, especially under neutral or alkaline conditions, leading to the formation of 2-(dimethylamino)ethanol.[3]
-
Elimination: Under strongly basic conditions, elimination to form N,N-dimethylvinylamine can occur.
-
Intramolecular cyclization: The free base can form a reactive aziridinium ion, which can lead to byproducts.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions with (2-Chloroethyl)dimethylamine hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of (2-Chloroethyl)dimethylamine hydrochloride. 3. Product is water-soluble and lost during aqueous workup. | 1. Monitor the reaction by TLC to ensure the starting material is consumed. Consider increasing reaction time or temperature.[4] 2. Use fresh, anhydrous (2-Chloroethyl)dimethylamine hydrochloride. 3. Minimize the volume of water used during extraction. If the product is a hydrochloride salt, maintain acidic conditions to reduce its water solubility.[3] Back-extract the aqueous layer with an organic solvent. |
| Presence of Unreacted Starting Materials in the Purified Product | 1. Inefficient purification. 2. Co-elution during column chromatography. 3. Co-precipitation during recrystallization. | 1. For unreacted nucleophile, perform an acidic wash (e.g., 1M HCl) to protonate and extract it into the aqueous layer. For unreacted (2-Chloroethyl)dimethylamine hydrochloride, a basic wash (e.g., saturated NaHCO₃) can help remove it. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. For basic products, consider using an amine-functionalized silica column.[5] 3. Choose a different recrystallization solvent or solvent system. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities. 2. The product is hygroscopic and has absorbed atmospheric moisture. 3. The product may naturally be an oil at room temperature. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Perform filtration and drying under a dry atmosphere (e.g., under nitrogen or in a desiccator). 3. If the product is a tertiary amine, consider converting it to its hydrochloride salt, which is often a crystalline solid. This can be done by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. |
| Formation of an Emulsion during Aqueous Workup | 1. High concentration of salts or polar compounds. | 1. Add brine (saturated NaCl solution) to the separatory funnel.[4] 2. Filter the mixture through a pad of celite. 3. Allow the mixture to stand for an extended period. 4. If possible, reduce the pH of the aqueous layer. |
Data Presentation
Table 1: General Reaction Conditions for Alkylation Reactions
| Parameter | N-Alkylation | O-Alkylation |
| Base | K₂CO₃, Et₃N, Na₂CO₃ | K₂CO₃, NaH |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Methanol (MeOH), Acetone, DMF |
| Temperature | Ambient to 80 °C | Ambient to 100 °C |
| Reaction Time | 12 to 72 hours | 5 to 24 hours |
| Typical Yield | 64-80%[6] | 60-99%[6] |
Table 2: Thin-Layer Chromatography (TLC) Solvent Systems
| Application | Recommended Solvent System (v/v) | Notes |
| Monitoring N-alkylation of amines | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) with 0.5-1% Triethylamine | The added base helps to prevent streaking of the amine spots on the silica plate. |
| Monitoring O-alkylation of phenols | Dichloromethane / Methanol (e.g., 98:2 to 9:1) | The polarity can be adjusted based on the polarity of the starting phenol and the resulting ether. |
| General purpose for tertiary amines | Ethyl Acetate / Methanol (e.g., 95:5) | A good starting point for many tertiary amine products. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
To a stirred solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (2.5 eq.).
-
Add (2-Chloroethyl)dimethylamine hydrochloride (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amine.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate with 0.5% triethylamine).
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in methanol, add potassium carbonate (3.0 eq.).[2]
-
Add (2-Chloroethyl)dimethylamine hydrochloride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
References
Overcoming solubility issues with 2-Chloro-N,N-dimethylethanamine hydrochloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of 2-Chloro-N,N-dimethylethanamine hydrochloride, with a focus on its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a salt, which makes it highly polar. Consequently, it exhibits high solubility in polar protic solvents like water, methanol, and ethanol.[1][2] It is generally poorly soluble in less polar aprotic organic solvents commonly used in organic synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4]
Q2: Why is 2-Chloro-N,N-dimethylethanamine supplied as a hydrochloride salt?
A2: The hydrochloride salt form enhances the stability and shelf-life of the compound.[5] The corresponding free base, 2-chloro-N,N-dimethylethanamine, is less stable and can be susceptible to self-reaction or degradation, including intramolecular cyclization.[5]
Q3: What is the most common reason for the failure of reactions involving this compound in organic solvents?
A3: The most frequent cause of reaction failure is the poor solubility of the hydrochloride salt in the organic reaction medium. For the reaction to proceed, the amine must be available in its free, unprotonated form to act as a nucleophile or to be alkylated. If the salt does not dissolve, the concentration of the reactive species in the solution is too low for the reaction to occur at a reasonable rate.
Q4: Can I improve the solubility by heating the reaction mixture?
A4: Heating can increase the solubility of this compound to some extent, as solubility generally increases with temperature.[1] However, this may not be sufficient to achieve the required concentration for your reaction. Furthermore, prolonged heating can lead to the degradation of the free amine, primarily through intramolecular cyclization to form a reactive aziridinium ion, which can lead to unwanted side products.[5]
Troubleshooting Guides
Issue 1: The starting material (this compound) is not dissolving in my organic solvent.
Root Cause: The hydrochloride salt is too polar to dissolve in many common organic solvents.
Solutions:
-
In-situ Free-Basing: This is the most common and effective method. It involves adding a base to the reaction mixture to neutralize the hydrochloride salt and generate the more soluble free amine in the presence of the other reactants.
-
Recommended Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used, especially for O- and S-alkylations.[6] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly employed, particularly for N-alkylations.[6]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices as they can better solvate the reactants.[6]
-
-
Use of a Co-solvent: Adding a small amount of a polar protic solvent, such as methanol or ethanol, can help to dissolve the hydrochloride salt. However, be aware that protic solvents can interfere with certain reactions (e.g., those involving strong bases or organometallics).
-
Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions in biphasic systems (e.g., a solid or aqueous base with an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the reactive anion from the aqueous or solid phase to the organic phase where the reaction occurs.[7][8]
Issue 2: The reaction is sluggish or does not proceed to completion even after adding a base.
Root Cause: Insufficient amount of base, poor mixing, or instability of the free amine.
Solutions:
-
Ensure Stoichiometric Amount of Base: At least one equivalent of base is required to neutralize the hydrochloride salt. An excess of base is often used to drive the reaction to completion.
-
Vigorous Stirring: In heterogeneous mixtures (e.g., with a solid base), vigorous stirring is crucial to maximize the surface area and facilitate the reaction.
-
Generate and Use the Free Amine Immediately: The free amine can be unstable.[5] It is best to generate it in-situ for immediate reaction. If you are preparing the free amine separately, it should be used without delay.
Issue 3: Formation of side products is observed.
Root Cause: The primary side reaction is the intramolecular cyclization of the free amine to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by any nucleophile present in the reaction mixture, leading to undesired products. Dimerization to form N,N'-dimethylpiperazine can also occur.[5]
Solutions:
-
Control Reaction Temperature: The rate of aziridinium ion formation increases with temperature. Running the reaction at a lower temperature can help to minimize this side reaction.
-
Control Concentration: High concentrations of the free amine can favor dimerization. Adding the free amine or generating it slowly in the reaction mixture can help to keep its instantaneous concentration low.
-
Choice of Nucleophile: A more reactive nucleophile will compete more effectively for the alkylating agent, reducing the likelihood of intramolecular cyclization.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Highly Soluble[2][9] |
| Methanol | Soluble[2] |
| Ethanol | Soluble[3] |
| Dichloromethane (DCM) | Poorly Soluble |
| Tetrahydrofuran (THF) | Poorly Soluble |
| Ethyl Acetate | Poorly Soluble |
| Acetonitrile (ACN) | Slightly Soluble |
| Dimethylformamide (DMF) | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Note: This table is a summary of qualitative data. Actual solubility can vary with temperature and the specific grade of the solvent.
Experimental Protocols
Protocol 1: In-situ Free-Basing for Alkylation Reactions
This protocol describes a general procedure for the alkylation of a nucleophile (e.g., a phenol) with this compound using in-situ generation of the free amine.
Materials:
-
Nucleophile (e.g., phenol)
-
This compound
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Reaction flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a reaction flask, add the nucleophile (1.0 eq) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the mixture.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Protocol 2: General Procedure for Phase-Transfer Catalyzed Alkylation
This protocol outlines a general method for alkylation in a biphasic system using a phase-transfer catalyst.
Materials:
-
Nucleophile
-
This compound
-
Aqueous solution of a base (e.g., 50% w/w KOH or NaOH) or a solid base (e.g., K₂CO₃)
-
Organic solvent immiscible with water (e.g., Toluene, Dichloromethane)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB, 2-10 mol%)
-
Reaction flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a reaction flask, combine the nucleophile (1.0 eq), the organic solvent, the aqueous or solid base, and the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Add this compound (1.1-1.5 eq) to the mixture.
-
Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is essential to create a large interfacial area for the reaction to occur.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product as required.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues and a general experimental protocol for alkylation reactions.
Caption: The desired reaction pathway and the competing intramolecular cyclization side reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. webbook.nist.gov [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Work-up procedures for reactions containing 2-Chloro-N,N-dimethylethanamine hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl).
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I am struggling to isolate my product, which is a tertiary amine. What is the general work-up strategy?
A1: A common strategy involves basifying the reaction mixture to deprotonate the desired amine product and the hydrochloride salt of any unreacted starting material. This makes the amine product soluble in organic solvents, allowing for extraction from the aqueous phase.
Q2: Why is it necessary to add a base during the work-up?
A2: 2-Chloro-N,N-dimethylethanamine is often used as its hydrochloride salt for stability. Your final product, now containing the N,N-dimethylethylamine moiety, will also likely be in its protonated, salt form. Adding a base like sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) is crucial to neutralize the hydrochloride salt, converting the amine to its free base form. The free base is typically much more soluble in organic solvents like ethyl acetate, dichloromethane, or diethyl ether, facilitating its extraction from the aqueous reaction mixture.
Q3: I see a lot of emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is common when working with amine salts. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to separate the layers. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.
Q4: What are the common impurities or side products I should be aware of?
A4: Common impurities include unreacted starting materials and byproducts from side reactions. A potential side product is the corresponding quaternary ammonium salt if the product amine reacts further with the electrophilic 2-Chloro-N,N-dimethylethanamine. Another possibility is the formation of N,N-dimethylethanolamine if the chloro group is hydrolyzed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the work-up. |
| Product is water-soluble and remains in the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine product fully. Perform multiple extractions (3-4 times) with an organic solvent. | |
| Product degradation. | Avoid using excessively strong bases or high temperatures during the work-up if your product is sensitive. | |
| Product is Contaminated with Starting Material | Insufficient purification. | Optimize your purification method. If using column chromatography, try different solvent systems (e.g., adding a small amount of triethylamine to the eluent can help reduce tailing of amine products on silica gel). |
| Difficulty in Removing Water from the Final Product | Inefficient drying of the organic layer. | Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the organic layer is exposed to the drying agent for a sufficient amount of time with gentle swirling. |
| Formation of an Unexpected Byproduct | Side reaction due to reaction conditions. | Re-evaluate your reaction temperature and stoichiometry. The formation of quaternary salts can sometimes be minimized by using a slight excess of the nucleophile relative to the 2-Chloro-N,N-dimethylethanamine. |
Detailed Experimental Protocol: General Work-up Procedure
This protocol outlines a standard work-up for a reaction involving the alkylation of a nucleophile (Nu-H) with this compound.
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any unreacted reagents by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Basification: Carefully add a base (e.g., 1M NaOH solution or solid K₂CO₃) to the reaction mixture with stirring until the pH of the aqueous phase is greater than 10. This step is critical for deprotonating the amine product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Repeat the extraction 2-3 more times to maximize product recovery.
-
Washing: Combine the organic extracts and wash them with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the combined organic layers over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel, crystallization, or distillation.
Visual Guides
Caption: General experimental workflow for the work-up of reactions.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Neutralization of 2-Chloro-N,N-dimethylethanamine Hydrochloride for Free Base Generation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine hydrochloride. Here, you will find detailed experimental protocols, quantitative data, and troubleshooting advice to ensure the successful generation of the free base for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Chloro-N,N-dimethylethanamine typically supplied as a hydrochloride salt?
A1: The hydrochloride salt of 2-Chloro-N,N-dimethylethanamine is significantly more stable and less prone to self-reaction or degradation compared to its free base form.[1] This enhances its shelf-life and ensures higher purity for use in synthesis.
Q2: What is the primary instability of the 2-Chloro-N,N-dimethylethanamine free base?
A2: The free base is known to be unstable and can undergo intramolecular cyclization, especially in aqueous solutions, to form a reactive aziridinium ion.[2][3] It can also be susceptible to dimerization. Therefore, it is recommended to use the free base immediately after its generation.[1]
Q3: Can I use the hydrochloride salt directly in my alkylation reaction?
A3: No, the reaction will not proceed if the amine salt is not neutralized. The first crucial step is the liberation of the free base from its hydrochloride salt using a suitable base.[1] This can be done either as a separate workup step or in situ.
Q4: What are the key differences in the analytical profiles of the hydrochloride salt and the free base?
A4: The most definitive feature to distinguish the two forms using FT-IR spectroscopy is the presence of a very broad and strong N-H⁺ stretch between 2400-2700 cm⁻¹ in the hydrochloride salt, which is absent in the free base.[4] The hydrochloride salt is a solid, while the free base is an oily liquid. For GC-MS analysis, the sample must be in its free base form as the salt is non-volatile.[4]
Experimental Protocols
Protocol 1: Generation and Extraction of 2-Chloro-N,N-dimethylethanamine Free Base
This protocol describes the neutralization of the hydrochloride salt and subsequent extraction of the free base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 1 M aqueous solution
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in deionized water in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to minimize the degradation of the free base.
-
Neutralization: Slowly add a 1 M aqueous solution of NaOH or KOH dropwise to the cooled solution while stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is >10 to ensure complete neutralization.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). To minimize emulsion formation, gently invert the separatory funnel instead of vigorous shaking.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic (ether) layer.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes at low temperature (2-8°C).[1]
-
Filtration: Filter the drying agent from the organic solution.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. It is important to keep the bath temperature low to prevent degradation of the free base.
-
Storage: The resulting oily free base should be used immediately. If short-term storage is necessary, it should be kept at a low temperature (2-8°C) under an inert atmosphere.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | 2-Chloro-N,N-dimethylethanamine (Free Base) | 2-Chloro-N,N-dimethylethanamine HCl (Salt) |
| CAS Number | 107-99-3[5] | 4584-46-7[6] |
| Molecular Formula | C₄H₁₀ClN[7] | C₄H₁₁Cl₂N |
| Molecular Weight | 107.58 g/mol [7] | 144.04 g/mol |
| Appearance | Oily liquid | White to off-white solid[5] |
| Boiling Point | Not available | Not applicable |
| Melting Point | Not available | 201-204 °C |
| Water Solubility | Soluble (with potential for reaction) | 2000 g/L at 20 °C[6] |
| FT-IR (Key Bands) | Absence of broad N-H⁺ stretch | Broad, strong N-H⁺ stretch (~2400-2700 cm⁻¹)[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Free Base | 1. Incomplete neutralization. 2. Degradation of the free base during workup. 3. Inefficient extraction. | 1. Ensure the pH of the aqueous layer is >10 after adding the base. 2. Maintain low temperatures (0-5 °C) throughout the neutralization and extraction process. Use the generated free base immediately. 3. Perform multiple extractions with the organic solvent. Ensure adequate mixing (gentle inversion) of the layers. |
| Persistent Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of impurities acting as surfactants. | 1. Gently invert or swirl the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion. 3. If the emulsion persists, try passing the mixture through a bed of glass wool. |
| Product is Contaminated with Water | Inadequate drying of the organic phase. | 1. Ensure a sufficient amount of drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used. 2. Allow for sufficient contact time between the organic phase and the drying agent. |
| Inconsistent Results in Subsequent Reactions | Degradation of the free base prior to use. | 1. Use the freshly prepared free base immediately. 2. If the free base was stored, ensure it was kept at a low temperature and under an inert atmosphere. |
Visualizations
Caption: Experimental workflow for the generation of 2-Chloro-N,N-dimethylethanamine free base.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing dimerization of 2-Chloro-N,N-dimethylethanamine free base
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-N,N-dimethylethanamine. The information provided is intended to help prevent the degradation of the free base and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-Chloro-N,N-dimethylethanamine free base failing or giving low yields?
A1: The free base of 2-Chloro-N,N-dimethylethanamine is notoriously unstable. It readily undergoes intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This cyclization is the primary cause of reaction failure or low yields. It is crucial to use the free base immediately after its preparation.
Q2: What is the primary degradation pathway for 2-Chloro-N,N-dimethylethanamine free base?
A2: The primary degradation pathway is an intramolecular nucleophilic substitution, where the tertiary amine attacks the carbon bearing the chlorine atom. This results in the formation of the N,N-dimethylaziridinium chloride, a reactive three-membered ring structure.
Q3: How can I minimize the degradation of the free base during my experiments?
A3: To minimize degradation, the free base should be generated in situ at low temperatures (e.g., 0 °C) and used immediately in the subsequent reaction. It is also advisable to use non-polar, aprotic solvents.
Q4: Is the hydrochloride salt of 2-Chloro-N,N-dimethylethanamine more stable?
A4: Yes, the hydrochloride salt is significantly more stable than the free base.[1] It is a white, crystalline solid that can be stored for extended periods under appropriate conditions. The hydrochloride salt is the commercially available form of this reagent.[2]
Q5: What are the recommended storage conditions for 2-Chloro-N,N-dimethylethanamine hydrochloride?
A5: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in alkylation reaction | 1. Degradation of the free base prior to reaction. 2. Incomplete generation of the free base from the hydrochloride salt. 3. Insufficient reactivity of the nucleophile. | 1. Generate the free base in situ at low temperature and use it immediately. 2. Use a slight excess of a suitable base (e.g., potassium carbonate, triethylamine) and ensure adequate mixing. 3. Consider using a stronger base to deprotonate the nucleophile or a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rate.[3] |
| Formation of unexpected byproducts | The N,N-dimethylaziridinium ion is a reactive intermediate that can be attacked by various nucleophiles, leading to side products. | Minimize the lifetime of the aziridinium ion by ensuring the intended nucleophile is present in excess and ready to react as soon as the free base is generated. |
| Reaction mixture turns dark brown or black | High reaction temperatures can lead to decomposition. | Maintain strict temperature control, especially during the exothermic generation of the free base. Use an ice bath to control the initial reaction temperature. |
| Difficulty in purifying the final product | The polarity of the desired product may be similar to that of unreacted starting materials or byproducts. | Optimize the chromatographic conditions for purification. If the product is an amine, consider converting it to a hydrochloride salt to facilitate crystallization and purification. |
Data Presentation
Table 1: Stability of 2-Chloro-N,N-dimethylethanamine (DMC) Free Base
| Condition | Observation | Citation |
| Aqueous solution with 1 equivalent of NaOH at 25 °C | Complete conversion to the N,N-dimethylaziridinium ion (DMA) within 2 hours. | [4] |
| Aqueous solution at 0 °C | Stable for several hours. | [4] |
| Non-polar solvents | The open-chain form is favored. | [4] |
Experimental Protocols
Protocol 1: In Situ Generation and N-Alkylation of a Phenol
This protocol describes the generation of 2-Chloro-N,N-dimethylethanamine free base in situ from its hydrochloride salt for the subsequent N-alkylation of a phenol.
Materials:
-
Phenolic substrate
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Deionized water
-
Ethyl acetate
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 eq.) in anhydrous DMF or acetone. Add a suitable base such as potassium carbonate ( >1.0 eq.) or sodium hydride ( >1.0 eq.). Stir the mixture at room temperature to form the phenoxide anion.[5]
-
Alkylation: Add this compound (1.0-1.2 eq.) to the reaction mixture.[5]
-
Heating: Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[5]
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Analysis of 2-Chloro-N,N-dimethylethanamine and its Cyclized Product by LC-MS
This protocol provides a general method for the analysis of 2-Chloro-N,N-dimethylethanamine (DMC) and the N,N-dimethylaziridinium ion (DMA) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase HPLC column is used to trap the less polar components, while the polar analytes are separated on an ion exchange column.[4]
-
Mobile Phase: A suitable mobile phase for ion exchange chromatography is employed.
-
Detection: The mass spectrometer is operated in positive-ion electrospray mode, and selected ion recording (SIR) is used for sensitive detection of DMC and DMA.[4]
Sample Preparation:
-
Samples are dissolved in a suitable solvent, such as water at a pH where DMC is fully protonated and stable (pH < 4).[4]
Visualizations
Caption: Workflow for preventing dimerization of the free base.
Caption: Chemical transformation pathway of 2-Chloro-N,N-dimethylethanamine.
References
Technical Support Center: Optimizing Alkylation Reactions with 2-Chloro-N,N-dimethylethanamine Hydrochloride
Welcome to the technical support center for optimizing alkylation reactions using 2-Chloro-N,N-dimethylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues and optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your alkylation experiments.
Question 1: My alkylation reaction is not proceeding, or the yield is very low. What are the common causes?
Answer: Low or no yield is a frequent issue that can stem from several factors, primarily related to the nature of the starting materials and reaction conditions.
-
Incomplete Liberation of the Free Base: this compound is a stable salt.[1] The active alkylating agent, the free base, must be generated in situ using a suitable base. Without a sufficient amount of base, the reaction will not proceed.[1]
-
Insufficient Base Strength: The chosen base must be strong enough to deprotonate your nucleophile (e.g., phenol, amine, thiol) effectively, making it sufficiently reactive to attack the alkylating agent.
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Poor Nucleophilicity of the Substrate: If your starting material contains strong electron-withdrawing groups, its nucleophilicity will be reduced, potentially slowing down or inhibiting the reaction.[2]
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Low Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides.[2] The reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) to proceed to completion.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO are often effective as they can dissolve the reactants and facilitate the SN2 mechanism.[3][4]
-
Reagent Purity and Water Content: this compound is hygroscopic.[5][6] The presence of water can consume the base and interfere with the reaction. Ensure all reagents and solvents are anhydrous.
Question 2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common challenge. The most prevalent side reaction is often over-alkylation, where the desired product reacts further with the alkylating agent.[2]
-
Control Stoichiometry: To minimize dialkylation or tri-alkylation, carefully control the stoichiometry. Using a slight excess of the nucleophilic substrate relative to the alkylating agent can favor mono-alkylation. Conversely, an excess of the alkylating agent will promote multiple alkylations.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes help reduce the rate of subsequent alkylation steps, thereby improving selectivity for the mono-alkylated product.[2]
-
Slow Addition of the Alkylating Agent: Adding the this compound (or its free base solution) dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, disfavoring over-alkylation.
Question 3: How do I choose the right base and solvent for my specific substrate?
Answer: The optimal base and solvent system is highly dependent on the pKa of your nucleophile.
-
For Phenols, Thiols, and Heterocycles (e.g., Imidazoles, Indoles): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with more reactive substrates.[3][4][7] Stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation, particularly for less reactive nucleophiles.[3][8][9]
-
For Amines: For N-alkylation of primary or secondary amines, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the generated HCl without deprotonating the amine starting material itself. The amine substrate acts as the nucleophile.
Question 4: The purification of my final product is difficult. What strategies can I employ?
Answer: Purification can be challenging due to similar polarities of starting materials, products, and byproducts.
-
Aqueous Work-up: A standard aqueous work-up is the first step. After quenching the reaction (e.g., with water or saturated NH₄Cl), extract the product into an appropriate organic solvent like ethyl acetate.[3][7][9] Washing the combined organic layers with water and then brine helps remove inorganic salts and water-soluble impurities.[7][9]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A carefully chosen eluent system (e.g., hexane/ethyl acetate, DCM/methanol) is critical to achieve good separation.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be an effective purification technique.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Experimental Protocols
Below are detailed methodologies for common alkylation procedures using this compound.
Protocol 1: General Alkylation of a Phenol using Potassium Carbonate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5-2.0 equiv.), and a suitable solvent (e.g., anhydrous acetonitrile or DMF, ~0.2-0.5 M).
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][7]
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.[3] Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.[7]
Protocol 2: N-Alkylation of an Indole using Sodium Hydride
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).[9] Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF or THF via syringe.[8][9]
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the indole (1.0 equiv.) in the same anhydrous solvent dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.[3][9]
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add this compound (1.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.
-
Quenching and Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.[8]
Data Presentation
The following tables summarize typical reaction parameters for optimizing your alkylation.
Table 1: General Reaction Conditions for Alkylation
| Parameter | Typical Conditions | Notes |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N, DIPEA | Choice depends on the pKa of the nucleophile. Inorganic bases are common for O- and S-alkylation; NaH for less reactive nucleophiles; organic amines for N-alkylation.[3][4] |
| Equivalents of Base | 1.1 - 2.0 equiv. | A slight to moderate excess is used to drive the reaction to completion and neutralize the HCl salt. |
| Solvent | Acetonitrile (MeCN), DMF, THF, DMSO | Polar aprotic solvents are generally preferred as they effectively solvate reactants and facilitate SN2 reactions.[3][4] |
| Temperature | Ambient to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products.[2][4][7] Optimization is key. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Insufficient base / Incomplete deprotonation | Use a stronger base (e.g., NaH) or increase the amount of base (e.g., to 2.0 equiv. K₂CO₃).[3] |
| Low reactivity of starting materials | Increase reaction temperature; consider adding a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction. | |
| Presence of water | Use anhydrous solvents and reagents; dry the hydrochloride salt before use.[5][6] | |
| Over-alkylation | Incorrect stoichiometry | Use a slight excess (1.05-1.2 equiv.) of the nucleophile relative to the alkylating agent.[2] |
| High reaction temperature/concentration | Lower the reaction temperature; add the alkylating agent dropwise.[2] | |
| Poor Selectivity | Competing reaction sites (e.g., N- vs C-alkylation) | Optimize base and solvent system (e.g., NaH in DMF often favors N-alkylation).[8][9] |
Visualizations
The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process.
Caption: A typical experimental workflow for alkylation reactions.
Caption: A troubleshooting decision tree for alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Dealing with the instability of the free base of (2-Chloroethyl)dimethylamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling (2-Chloroethyl)dimethylamine hydrochloride and its highly reactive free base. The following sections address common stability issues, provide troubleshooting advice, and offer detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is (2-Chloroethyl)dimethylamine Hydrochloride?
A1: (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7) is the salt form of the alkylating agent (2-Chloroethyl)dimethylamine.[1][2] It is a white, crystalline, and often hygroscopic solid that is soluble in water and polar organic solvents like methanol.[3][4][5][6] It is the commercially preferred form for storage and handling due to its significantly greater stability compared to its free base.[6][7] This compound serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[3][8]
Q2: Why is the free base of (2-Chloroethyl)dimethylamine unstable?
A2: The instability of the free base, 2-chloro-N,N-dimethylethanamine, is due to a rapid intramolecular cyclization reaction. The lone pair of electrons on the tertiary nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. This process forms a highly strained and extremely reactive intermediate called a dimethylaziridinium ion.[9][10] This aziridinium ion is a potent electrophile that can be readily attacked by various nucleophiles, leading to unintended side reactions.[9]
Q3: What are the primary signs of free base decomposition?
A3: Decomposition of the free base is often indicated by:
-
Low reaction yields: The intended alkylating agent is consumed by the cyclization pathway before it can react with the target substrate.
-
Formation of unexpected side products: The highly reactive aziridinium ion intermediate can react with solvents, trace moisture, or other nucleophiles in the reaction mixture, leading to a complex product profile.[11]
-
Cloudiness or precipitation: In non-polar organic solvents, the formation of the ionic aziridinium salt or its subsequent reaction products can lead to the solution becoming cloudy or forming a precipitate.
Q4: How should I properly store the (2-Chloroethyl)dimethylamine hydrochloride salt?
A4: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[12][13] For long-term stability, storage at -20°C is recommended.[3] It should be kept away from incompatible materials such as strong bases, oxidizing agents, and metals.[14]
Troubleshooting Guide
Q1: My reaction yield is unexpectedly low when using the free base. What are the likely causes?
A1: Low yields are almost always linked to the instability of the free base. Consider the following:
-
Decomposition Before Use: Was the free base prepared and used immediately? Any delay between liberation from the salt and its use in the reaction allows time for cyclization to the unreactive (for your desired reaction) aziridinium ion.
-
Presence of Moisture: Water can hydrolyze the starting material and react with the aziridinium intermediate. Ensure all solvents and reagents are anhydrous.[11]
-
Reaction Temperature: Higher temperatures accelerate the rate of intramolecular cyclization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Incorrect Stoichiometry: Ensure you have accounted for the molecular weight difference between the hydrochloride salt and the free base when calculating molar equivalents.
Q2: I'm observing significant, unidentified side products. What could they be?
A2: The presence of multiple side products strongly suggests that the aziridinium ion intermediate is being trapped by other nucleophiles in your reaction. Potential culprits include:
-
Solvent-Adducts: If you are using nucleophilic solvents like alcohols or acetonitrile, they can open the aziridinium ring.
-
Piperazine Derivatives: Intermolecular reaction between two molecules of the free base or the aziridinium ion can lead to the formation of N,N,N',N'-tetramethylpiperazinium salts.[11]
-
Hydrolysis Products: Reaction with trace water will lead to the formation of N,N-dimethylethanolamine.
Q3: My solution of the free base in an organic solvent turned cloudy. Can I still use it?
A3: It is not recommended. Cloudiness or precipitation is a strong visual indicator that the free base has cyclized to form the aziridinium salt, which may be less soluble in your organic solvent. Using this solution will likely result in very low to no yield of your desired product. The free base solution should be clear. If it becomes cloudy, it should be discarded, and a fresh batch should be prepared immediately before use.
Experimental Protocols
Protocol 1: Liberation of (2-Chloroethyl)dimethylamine Free Base for Immediate Use
This protocol describes the liberation of the free base from its hydrochloride salt and its extraction into an organic solvent for immediate use in a subsequent reaction.
Materials:
-
(2-Chloroethyl)dimethylamine hydrochloride
-
Dichloromethane (DCM) or Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% aqueous potassium carbonate (K₂CO₃) solution, cooled to 0-5°C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Ice-water bath
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the (2-Chloroethyl)dimethylamine hydrochloride (1.0 eq) in a minimal amount of cold deionized water. Place the flask in an ice-water bath.
-
Neutralization & Extraction: Transfer the cold aqueous solution to a separatory funnel. Add an equal volume of cold anhydrous organic solvent (DCM or diethyl ether).
-
Slowly add the cold aqueous base solution (e.g., sat. NaHCO₃) dropwise with gentle swirling. Vent the separatory funnel frequently to release any CO₂ that evolves. Continue adding base until the aqueous layer is basic (test with pH paper, pH > 8).
-
Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Drain the lower organic layer (if using DCM) or the upper organic layer (if using ether) into a clean, dry flask.
-
Back-Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate again. Combine this second organic extract with the first.
-
Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts. Swirl gently and let it stand for 5-10 minutes to remove residual water.
-
Immediate Use: Decant or filter the dried organic solution containing the free base directly into the reaction vessel for your subsequent experiment. Do not attempt to concentrate the solution by rotary evaporation , as this will likely lead to complete decomposition. Use the solution immediately.
Quantitative Data
Table 1: Physicochemical Properties
| Property | (2-Chloroethyl)dimethylamine HCl Salt | (2-Chloroethyl)dimethylamine Free Base |
| CAS Number | 4584-46-7[1][3] | 107-99-3[15] |
| Molecular Formula | C₄H₁₁Cl₂N[3] | C₄H₁₀ClN[15] |
| Molecular Weight | 144.04 g/mol [3][5] | 107.58 g/mol [15] |
| Appearance | White crystalline solid[3][5] | Not isolated (used in solution) |
| Melting Point | 201-208 °C[1][3] | N/A |
| Solubility | Soluble in water, methanol[3][6] | Soluble in common organic solvents |
| Stability | Stable, but hygroscopic[3][4] | Highly unstable, cyclizes rapidly[9] |
Table 2: Qualitative Stability of the Free Base under Various Conditions
| Condition | Relative Rate of Decomposition | Rationale |
| Low Temperature (0°C) | Slowest | Reduces the rate of intramolecular cyclization. |
| Room Temperature (~25°C) | Moderate to Fast | Sufficient thermal energy for rapid cyclization. |
| High Temperature (>50°C) | Very Fast | Decomposition is significantly accelerated. |
| Non-polar, Aprotic Solvent | Slower | Solvent does not promote ionization of the C-Cl bond. |
| Polar, Aprotic Solvent | Faster | Polar environment can stabilize the transition state for cyclization. |
| Polar, Protic Solvent | Fastest | Solvent can participate in the reaction and solvate the leaving group, accelerating C-Cl bond cleavage and aziridinium ion formation.[10] |
Visual Guides
Experimental and Logical Workflows
References
- 1. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. webbook.nist.gov [webbook.nist.gov]
- 6. CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemstock.ae [chemstock.ae]
- 14. fishersci.com [fishersci.com]
- 15. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2-Chloro-N,N-dimethylethanamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted this compound (DMC HCl) critical?
A1: Complete removal of DMC HCl is crucial for several reasons. As a reactive alkylating agent, its presence can lead to the formation of undesired byproducts in subsequent steps. Furthermore, DMC HCl and related chloroethylamines are often considered potential genotoxic impurities (GTIs), and regulatory guidelines require their levels to be minimized in active pharmaceutical ingredients (APIs).[1][2]
Q2: What key physical properties of DMC HCl can be exploited for its removal?
A2: The most significant property of DMC HCl for purification purposes is its very high solubility in water and its solubility in alcohols like ethanol and methanol.[3][4] This allows for straightforward separation from non-polar organic products via aqueous extraction or selective recrystallization.
Q3: What are the primary methods for removing residual DMC HCl from a reaction mixture?
A3: The most common and effective methods include:
-
Aqueous Extraction (Workup): Ideal for water-immiscible products, this method leverages the high water solubility of DMC HCl to wash it out of the organic phase.
-
Recrystallization: This technique is effective when the desired product and DMC HCl have significantly different solubilities in a chosen solvent system. Ethanol is often used to purify DMC HCl itself, indicating it can be a good solvent to remove it from less soluble compounds.[5][6][7]
-
Chemical Quenching: Unreacted DMC HCl can be chemically converted into a more easily removable or inert substance. Under basic conditions, it cyclizes to the highly reactive N,N-dimethylaziridinium ion, which can then be quenched by water or other nucleophiles.[1]
-
Chromatography: For achieving very low residual levels (ppm), techniques like ion-exchange chromatography can be employed to separate the polar DMC HCl from the main compound.[1]
Q4: My desired product is a non-polar organic compound. What is the most straightforward method to remove DMC HCl?
A4: For non-polar products soluble in organic solvents (like ethyl acetate, dichloromethane, or ethers), a simple aqueous workup is the most efficient method. Dissolve the crude reaction mixture in an organic solvent and wash it several times with water or brine. The highly polar DMC HCl will preferentially partition into the aqueous layer.
Q5: My desired product also has some water solubility. What are my options for removing DMC HCl?
A5: If your product is water-soluble, an aqueous extraction is not feasible. In this case, you should consider:
-
Recrystallization: Find a solvent in which your product's solubility is high at elevated temperatures but low at room temperature, while DMC HCl remains soluble. Alcohols like ethanol or isopropanol are good starting points.[5]
-
Chromatography: If recrystallization fails to provide the desired purity, column chromatography (e.g., silica gel or ion-exchange) is a more rigorous alternative.
Q6: Can I chemically neutralize or "quench" the unreacted DMC HCl in the reaction flask?
A6: Yes. Adding a base (e.g., sodium hydroxide or potassium carbonate) will deprotonate the amine, leading to the rapid formation of the N,N-dimethylaziridinium ion.[1] This reactive intermediate can then be quenched. A simple method is to allow it to hydrolyze by stirring with water. For more robust quenching, a scavenger nucleophile can be added. This approach transforms the DMC HCl into a different, potentially more easily removable species.
Data Presentation
Table 1: Physical and Chemical Properties of this compound (DMC HCl)
| Property | Value | Source |
| CAS Number | 4584-46-7 | [3][4][8][9] |
| Molecular Formula | C₄H₁₁Cl₂N | [4][8] |
| Molecular Weight | 144.04 g/mol | [4][8][10] |
| Appearance | White to off-white crystalline solid | [4][8] |
| Melting Point | 201-208 °C | [4][8][9] |
| Water Solubility | 2000 g/L (at 20 °C) | [3][8] |
| Other Solubilities | Soluble in methanol and ethanol | [4][5] |
| Stability | Hygroscopic | [4][8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Aqueous extraction is incomplete; DMC HCl remains in the organic layer. | 1. Insufficient volume or number of aqueous washes.2. Formation of the less polar free base ((CH₃)₂NCH₂CH₂Cl) under basic conditions, which can partition into the organic layer. | 1. Increase the number of washes (e.g., 3-4 times) with water or brine.2. Perform a wash with dilute acid (e.g., 1 M HCl) to ensure the compound remains in its protonated, highly water-soluble salt form. |
| The desired product co-precipitates with DMC HCl during recrystallization. | The chosen solvent system does not provide sufficient solubility differentiation between the product and the impurity. | Screen a wider range of solvents or solvent mixtures (e.g., ethanol/ether, isopropanol/heptane). The goal is to find a system where the product crystallizes upon cooling while DMC HCl remains in the mother liquor. |
| New, unexpected byproducts are formed during a basic workup. | The addition of a strong base converts DMC HCl to the highly reactive N,N-dimethylaziridinium ion, which can act as an alkylating agent towards your desired product, solvents, or other species in the mixture.[1] | If your product is sensitive to alkylation, avoid strongly basic conditions during workup. Opt for neutral aqueous washes or recrystallization. If a basic quench is necessary, perform it at low temperatures and for a minimal duration. |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable for water-insoluble products.
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the dissolved DMC HCl.
-
Repeat Washes: Repeat the washing step (steps 2-3) two to three more times to ensure complete removal. A final wash with brine can help break any emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal by Recrystallization
This protocol is suitable for solid products that are stable to heating and have different solubility profiles from DMC HCl in a specific solvent.
-
Solvent Selection: Choose a solvent where the desired product has high solubility when hot and low solubility when cold, while DMC HCl is preferably soluble at both temperatures (e.g., absolute ethanol).[5]
-
Dissolution: Place the crude solid product in a flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If desired, cooling can be continued in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified product crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved DMC HCl.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A standard liquid-liquid extraction workflow to remove water-soluble DMC HCl.
Caption: Conversion of DMC HCl to a reactive intermediate and subsequent quenching.
Caption: A logical guide to choosing the appropriate purification strategy.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. iosrjournals.org [iosrjournals.org]
- 3. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 8. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]
- 9. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Dimethylaminoethyl chloride hydrochloride: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the precise quantification of reactive compounds like 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. DMC HCl is a key process intermediate in the synthesis of various active pharmaceutical ingredients (APIs), but it is also a potential genotoxic impurity.[1][2][3] This guide provides a detailed comparison of two prominent analytical techniques for the quantification of DMC HCl: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for validated GC-MS and LC-MS methods for the analysis of 2-Dimethylaminoethyl chloride hydrochloride.
| Parameter | GC-MS Method[1][4] | LC-MS Method[4][5] |
| Limit of Detection (LOD) | 0.94 ppm | < 0.05 to 0.1 ppm |
| Limit of Quantification (LOQ) | 3.7 ppm | 0.2 ppm (as the lower end of the linear range) |
| Linearity Range | 18.75 - 56.25 ppm | 0.2 - 10 ppm |
| Correlation Coefficient (r²) | 0.996 | > 0.999 |
| Accuracy (% Recovery) | 92.9% - 101.4% | Not explicitly stated |
| Precision (%RSD) | 5.3% - 13.21% | < 7% at 1.0 ppm |
| Instrumentation | GC-MS/MS | LC-MS with electrospray ionization |
| Sample Matrix | Chlorpheniramine Maleate | Diltiazem Hydrochloride |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation of analytical methods. Below are the methodologies for the GC-MS and LC-MS quantification of DMC HCl.
GC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride
This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances such as Chlorpheniramine Maleate.[1][4]
a) Sample Preparation: Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[1][4]
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.[4]
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Inlet Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[4]
-
-
Injection Volume: 1 µL (splitless mode).[4]
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu).[1][4]
c) Data Analysis: Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.
LC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride
This method is designed for the determination of the highly polar DMC HCl in drug substances like diltiazem hydrochloride.[4][5]
a) Sample Preparation: Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.[4]
b) Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance 2690 or equivalent.[4]
-
Mass Spectrometer: Quadrupole filter mass spectrometer with positive-ion electrospray ionization.[4][5]
-
Column Arrangement: A column switching setup is utilized.
-
Mobile Phase: Largely aqueous mobile phase.[4]
-
Detection Mode: Selected Ion Recording (SIR).[4]
c) Data Analysis: The quantification is based on a linear calibration curve established over a concentration range of 0.2–10 ppm.[4][5]
Method Comparison and Workflow
The choice between GC-MS and LC-MS depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.
Caption: Comparative workflow for GC-MS and LC-MS analysis of 2-Dimethylaminoethyl chloride hydrochloride.
Derivatization in GC-MS Analysis
For certain analytes, particularly those with high polarity or low volatility, a chemical derivatization step may be necessary before GC-MS analysis.[6][7] This process modifies the analyte to a form that is more amenable to gas chromatography. While the presented GC-MS method for DMC HCl does not explicitly require derivatization, it is a valuable technique to consider, especially when dealing with complex matrices or when aiming to improve chromatographic peak shape and sensitivity. Common derivatization reactions include silylation, acylation, and alkylation.[6]
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jfda-online.com [jfda-online.com]
A Comparative Guide to LC-MS Analysis of 2-Chloro-N,N-dimethylethanamine Hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl). Special emphasis is placed on Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, with supporting data from alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.
Introduction
This compound is a critical reagent in the synthesis of numerous pharmaceutical compounds.[1][2] Due to its reactive nature, it can be a source of process-related impurities in active pharmaceutical ingredients (APIs). Some of these impurities, including DMC HCl itself, are reported to be genotoxic and carcinogenic, necessitating their control at very low levels in the final drug substance.[3][4] This guide compares sensitive analytical methods for the trace-level detection and quantification of DMC HCl and its related impurities.
Analytical Strategies: A Comparative Overview
The primary analytical techniques for the determination of this compound and its impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the volatility and polarity of the analytes, the sample matrix, and the required sensitivity.
LC-MS: A Versatile Approach for Polar Analytes
LC-MS is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of DMC HCl and its polar impurities in various sample matrices.[1][5]
Key Advantages:
-
Direct Analysis: Allows for the direct analysis of the highly polar DMC HCl without the need for derivatization.
-
High Specificity: Mass spectrometry detection provides high specificity for impurity identification and quantification.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.
GC-MS: An Alternative for Volatile Impurities
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While DMC HCl itself is a salt and not directly amenable to GC analysis, it can be analyzed after appropriate sample preparation or by analyzing its free base form.
Key Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity: GC-MS can achieve very low detection limits for volatile impurities.
Performance Data Comparison
The following table summarizes the performance data of a reported LC-MS and a GC-MS method for the analysis of this compound.
| Parameter | LC-MS Method (in Diltiazem HCl)[1][5] | GC-MS Method (in Chlorpheniramine Maleate)[3][4][6] |
| Analyte | N,N-dimethylaminoethyl chloride (DMC) | 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) |
| Linearity Range | 0.2–10 ppm (r > 0.999) | 18.75–56.25 ppm |
| Limit of Detection (LOD) | < 0.05 to 0.1 ppm | 0.94 ppm |
| Limit of Quantification (LOQ) | Not explicitly stated | 3.75 ppm |
| Repeatability (%RSD) | < 7% at 1.0 ppm | 5.3% - 13.21% |
| Recovery | Not explicitly stated | 92.26% - 100.21% |
Experimental Protocols
Detailed methodologies for the LC-MS and GC-MS analysis of this compound are provided below. These protocols can be adapted for the analysis of DMC HCl in different sample matrices.
LC-MS Method for N,N-dimethylaminoethyl chloride (DMC)
This method is suitable for the determination of DMC in drug substances like diltiazem hydrochloride.[1][5]
-
Chromatographic System:
-
Mass Spectrometry System:
-
Sample Preparation:
-
Dissolve the drug substance in the injection solvent.
-
GC-MS Method for 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl)
This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.[3][6]
-
Chromatographic System:
-
GC System: Agilent 7890A or equivalent.[6]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 250°C.[6]
-
Oven Temperature Program: Initial temperature 50°C, hold for 5 minutes, then ramp at 10°C/min to 230°C and hold for 7 minutes.[3]
-
Injection Volume: 1 µL (splitless mode).[6]
-
-
Mass Spectrometry System:
-
Sample Preparation:
-
Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[6]
-
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the general workflow for LC-MS analysis of impurities and a logical comparison of the analytical techniques.
Caption: General workflow for LC-MS analysis of impurities.
Caption: Comparison of LC-MS and GC-MS analytical approaches.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of this compound and its impurities. LC-MS offers the advantage of direct analysis of the polar parent compound and related impurities, while GC-MS provides high sensitivity for volatile impurities. The choice of the most appropriate method will depend on the specific impurities of interest, the sample matrix, and the required detection limits. The experimental protocols and performance data presented in this guide provide a solid foundation for the development and validation of analytical methods for the control of these potentially genotoxic impurities in pharmaceutical products.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Chloro-N,N-dimethylethanamine Hydrochloride and Other Alkylating Agents for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the reactivity of 2-Chloro-N,N-dimethylethanamine hydrochloride against other common alkylating agents. This document synthesizes available experimental data to provide a framework for selecting appropriate reagents for research and development.
This compound is a monofunctional alkylating agent belonging to the nitrogen mustard class.[1] Like other nitrogen mustards, its reactivity stems from the ability of the nitrogen atom's lone pair of electrons to displace the chloride ion, forming a highly reactive aziridinium ion intermediate. This electrophilic species can then react with nucleophiles, most notably the N7 position of guanine in DNA.[2][3] This alkylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis, forming the basis of its cytotoxic effects.[4]
Comparative Reactivity and Cytotoxicity
Direct quantitative kinetic and cytotoxic data for this compound is limited in publicly available literature. However, data from its close structural analog, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), and other well-characterized alkylating agents can provide valuable insights into its relative reactivity.
The reactivity of alkylating agents is influenced by factors such as the stability of the aziridinium ion and the electronic properties of the rest of the molecule.[5] Aromatic mustards, for instance, tend to be less reactive than their aliphatic counterparts.[5]
The following table summarizes the cytotoxic potential (IC50 values) of various alkylating agents across different cancer cell lines and the reaction rate constant for a representative nitrogen mustard.
| Alkylating Agent | Type | Cell Line | IC50 (µM) | Reaction Rate Constant (k₂) with 4-chloroaniline (L·mol⁻¹·min⁻¹) |
| 2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) | Monofunctional Nitrogen Mustard | HAP1 (PARP1-deficient) | ~20[1] | Data Not Available |
| Melphalan | Bifunctional Nitrogen Mustard | Various Myeloma Cell Lines | Varies | Data Not Available |
| Chlorambucil | Bifunctional Nitrogen Mustard | Various Lymphoma Cell Lines | Varies | Data Not Available |
| Cyclophosphamide | Bifunctional Nitrogen Mustard (Prodrug) | Various Cancer Cell Lines | Varies | Data Not Available |
| Newly Synthesized Nicotinic Acid-Based Nitrogen Mustard | Bifunctional Nitrogen Mustard | Not Applicable | Not Applicable | 0.0415[6] |
Mechanism of Action: DNA Alkylation
Alkylating agents primarily exert their effects through the covalent modification of DNA.[4] The general mechanism for a nitrogen mustard like 2-Chloro-N,N-dimethylethanamine involves an intramolecular cyclization to form a reactive aziridinium ion. This cation is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases, with the N7 of guanine being the most common target.[2]
Experimental Protocols
Determination of Second-Order Reaction Rate Constant
This protocol is adapted from a study on a novel nitrogen mustard and can be used to compare the reactivity of different alkylating agents with a model nucleophile.[6]
Objective: To determine the second-order rate constant (k₂) for the reaction of an alkylating agent with a nucleophile.
Materials:
-
Alkylating agent of interest (e.g., this compound)
-
Nucleophile (e.g., 4-chloroaniline)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
Constant temperature water bath (37°C)
Procedure:
-
Prepare stock solutions of the alkylating agent and the nucleophile in the phosphate buffer.
-
Equilibrate the solutions to 37°C in the water bath.
-
Mix equal volumes of the alkylating agent and nucleophile solutions to initiate the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Measure the absorbance of the unreacted nucleophile at its maximum absorbance wavelength using the spectrophotometer.
-
The concentration of the unreacted nucleophile can be determined using a standard calibration curve.
-
The second-order rate constant is calculated from the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt, where [A]0 is the initial concentration of the nucleophile, [A]t is the concentration at time t, and k is the rate constant.
Analysis of DNA Adduct Formation by LC-MS
This protocol provides a general method for the sensitive detection and quantification of specific DNA adducts.[3]
Objective: To identify and quantify DNA adducts formed by an alkylating agent in cellular DNA.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Alkylating agent of interest
-
Cell culture media and reagents
-
DNA isolation kit
-
DNase I, Nuclease P1, and Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture cells and treat with the alkylating agent at a desired concentration and duration.
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested DNA sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Identify and quantify the specific DNA adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to known standards.
Conclusion
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and alkylation activity of a nitrogen mustard agent to penetrate the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2-Chloro-N,N-dimethylethanamine Hydrochloride: Titration vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical reagents is a cornerstone of reliable and reproducible research. 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl), a key intermediate in the synthesis of numerous pharmaceuticals, requires stringent quality control. This guide provides an objective comparison between the traditional method of non-aqueous potentiometric titration and modern chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of DMC HCl.
Executive Summary
The choice of analytical method for purity assessment depends on the specific requirements of the analysis. Non-aqueous potentiometric titration offers a cost-effective, rapid, and straightforward approach for determining the overall purity of DMC HCl. However, for high-sensitivity applications and the identification and quantification of specific impurities, chromatographic methods such as GC-MS and LC-MS are indispensable.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of non-aqueous potentiometric titration, GC-MS, and LC-MS for the analysis of this compound.
| Parameter | Non-Aqueous Potentiometric Titration | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Acid-base neutralization | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and mass-to-charge ratio |
| Purity Range | Typically >98% | High purity and trace-level impurity detection | High purity and trace-level impurity detection |
| Specificity | Non-specific; titrates total basicity | Highly specific for volatile and thermally stable compounds | Highly specific for a wide range of compounds, including polar and non-volatile analytes |
| Limit of Detection (LOD) | ~0.1% | ~0.94 ppm[1] | < 0.1 ppm[2] |
| Limit of Quantification (LOQ) | ~0.5% | ~3.7 ppm[1] | ~0.2 ppm[2] |
| Precision (%RSD) | < 2% | < 15% at low ppm levels[1] | < 7% at 1.0 ppm[2] |
| Linearity (r²) | Not applicable | > 0.99[1] | > 0.999[2] |
| Throughput | High | Moderate to High | Moderate to High |
| Cost | Low | High | High |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method is suitable for the assay of the bulk substance, determining the overall percentage purity of this compound.
Principle: The hydrochloride salt of the tertiary amine is titrated with a standardized strong acid in a non-aqueous solvent. The endpoint is determined by monitoring the potential change with a suitable electrode system.
Materials:
-
This compound (sample)
-
Glacial Acetic Acid (ACS grade)
-
Perchloric acid, 0.1 N in glacial acetic acid (standardized)
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator
-
Potentiometric autotitrator with a glass and reference electrode (e.g., calomel or silver-silver chloride)
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.
-
Calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.3 g of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes of the potentiometric titrator in the solution.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant at the inflection point of the titration curve.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the following formula:
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (144.04 g/mol )
-
W = Weight of the sample in g
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for the quantification of this compound, particularly for detecting it as a genotoxic impurity in other active pharmaceutical ingredients.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent
-
Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Detection Mode: Selected Ion Monitoring (SIM) or Full Scan (mass range 40–700 amu)
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the analysis of polar compounds like this compound, especially when present at trace levels in complex matrices.[2]
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance 2690 or equivalent
-
Mass Spectrometer: Quadrupole mass spectrometer with positive-ion electrospray ionization
-
Column: A column switching setup with a reversed-phase trapping column and an ion exchange analytical column is often employed.
-
Mobile Phase: Predominantly aqueous mobile phase
-
Detection Mode: Selected Ion Recording (SIR)
Mandatory Visualizations
Discussion
Non-Aqueous Potentiometric Titration: This classical method is a robust and cost-effective technique for determining the overall purity of this compound. Its high throughput makes it suitable for routine quality control of bulk material. However, the primary limitation of titration is its lack of specificity. The method titrates the total basicity of the sample, meaning that any basic impurities will be quantified along with the active substance, potentially leading to an overestimation of purity. Common synthesis of DMC HCl involves the reaction of 2-(Dimethylamino)ethanol with thionyl chloride. Potential basic impurities could include unreacted 2-(Dimethylamino)ethanol.
Chromatographic Methods (GC-MS and LC-MS): In contrast, GC-MS and LC-MS are highly specific and sensitive methods. They are capable of separating this compound from its impurities, allowing for the accurate quantification of the main component and the identification and quantification of any trace impurities. This level of detail is critical in drug development and for ensuring compliance with stringent regulatory requirements, especially when dealing with potential genotoxic impurities. The high initial investment and operational costs, as well as the need for more complex method development, are the main drawbacks of these techniques.
Conclusion
The choice between titration and chromatographic methods for the purity validation of this compound should be guided by the specific analytical needs. For routine, high-throughput analysis of bulk material where a general purity assessment is sufficient, non-aqueous potentiometric titration is an excellent choice due to its low cost and simplicity. However, for in-depth purity profiling, the identification and quantification of specific impurities, and analyses requiring high sensitivity, GC-MS and LC-MS are the methods of choice, providing the detailed and accurate data necessary for modern pharmaceutical development and quality assurance.
References
Detecting Potential Genotoxic Impurities: A Guide to Analytical Methods for 2-Chloro-N,N-dimethylethanamine Hydrochloride in APIs
The presence of residual 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC HCl) in active pharmaceutical ingredients (APIs) is a significant concern for drug development professionals due to its classification as a potential genotoxic impurity.[1] Ensuring the safety and quality of pharmaceutical products necessitates highly sensitive and specific analytical methods for the detection and quantification of such impurities at trace levels. This guide provides a comparative overview of the primary analytical methodologies for determining residual DMC HCl in APIs, supported by experimental data and detailed protocols to aid researchers and scientists in selecting the most appropriate method for their needs.
The most commonly employed techniques for the analysis of DMC HCl are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods offer the high sensitivity and specificity required for trace-level analysis in complex sample matrices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for DMC HCl detection is often dependent on the specific API, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of GC-MS and LC-MS methods based on published studies.
| Parameter | GC-MS Method | LC-MS Method |
| API Matrix | Chlorpheniramine Maleate[1] | Diltiazem Hydrochloride[2] |
| Limit of Detection (LOD) | 0.94 ppm[1] | < 0.05 to 0.1 ppm[2] |
| Limit of Quantitation (LOQ) | 3.7 ppm[1] | - |
| Linearity Range | 18.75 - 56.25 ppm[1] | 0.2 - 10 ppm[2] |
| Correlation Coefficient (r²) | 0.996[1] | > 0.999[2] |
| Accuracy (Recovery) | 92.9% - 101.4%[1] | - |
| Repeatability (%RSD) | - | < 7% at 1.0 ppm[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for the GC-MS and LC-MS analysis of DMC HCl.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.[3]
Sample Preparation:
-
Dissolve approximately 100 mg of the drug substance in 1 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[3]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent[3]
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent[3]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]
-
Inlet Temperature: 250°C[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]
-
Oven Temperature Program:
-
Injection Volume: 1 µL (splitless mode)[3]
-
MS Transfer Line Temperature: 280°C[3]
-
Ion Source Temperature: 230°C[3]
-
Quadrupole Temperature: 150°C[3]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu)[1][3]
Data Analysis:
-
Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is designed for the determination of DMC in drug substances such as diltiazem hydrochloride, where the analyte is highly polar.[2][3] This method can also detect the N,N-dimethylaziridinium ion (DMA), the reactive intermediate formed by the cyclization of DMC.[2]
Sample Preparation:
-
Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.[3]
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Alliance 2690 or equivalent[3]
-
Mass Spectrometer: Quadrupole filter mass spectrometer with positive-ion electrospray ionization[3]
-
Column Arrangement: A column switching setup is utilized.[2][3]
-
Mobile Phase: A largely aqueous mobile phase, such as 100 mM aqueous ammonium acetate adjusted to pH 2.9 with formic acid, and acetonitrile (4 + 1 v/v).[2]
-
Detection Mode: Selected Ion Recording (SIR)[3]
Data Analysis:
-
The quantification is based on a linear calibration curve established over the concentration range of 0.2–10 ppm.[3]
Analytical Workflow
The general workflow for the analysis of residual DMC HCl in APIs involves several key stages, from initial sample preparation to final data interpretation and reporting.
Caption: General workflow for the analysis of residual 2-Chloro-N,N-dimethylethanamine HCl in APIs.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the determination of residual this compound in APIs. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of the API, the required level of sensitivity, and the availability of instrumentation. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for ensuring the safety and quality of pharmaceutical products.
References
A Comparative Guide to the Synthesis Applications of 2-Chloro-N,N-dimethylethanamine hydrochloride and 2-Chloro-N,N-diethylethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical synthesis and medicinal chemistry, the introduction of a dialkylaminoethyl moiety is a common strategy to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. Two of the most prevalent reagents for this purpose are 2-Chloro-N,N-dimethylethanamine hydrochloride (DMC) and 2-Chloro-N,N-diethylethanamine hydrochloride (DEC). Both serve as precursors for the N,N-dimethylaminoethyl and N,N-diethylaminoethyl groups, respectively. The choice between these two reagents can significantly influence not only the synthetic efficiency but also the biological activity of the final compound. This guide provides an objective comparison of their performance in synthesis, supported by established chemical principles and representative experimental data.
Physicochemical Properties and Reactivity Profile
The foundational differences between DMC and DEC lie in their molecular weight and the steric bulk of the N-alkyl substituents. These differences, while seemingly minor, have tangible consequences for their reactivity.
| Property | 2-Chloro-N,N-dimethylethanamine HCl (DMC) | 2-Chloro-N,N-diethylethanamine HCl (DEC) |
| CAS Number | 4584-46-7 | 869-24-9 |
| Molecular Formula | C₄H₁₁Cl₂N | C₆H₁₅Cl₂N |
| Molecular Weight | 144.04 g/mol | 172.10 g/mol |
| Melting Point | 205-208 °C | 208-212 °C |
| Solubility | Soluble in water and methanol | Soluble in water and methanol |
Both DMC and DEC function as alkylating agents. The reaction proceeds via the free base, which is typically generated in situ by the addition of a base to neutralize the hydrochloride salt. The free amine then undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate is readily attacked by nucleophiles, leading to the formation of the desired product.
The primary differentiator in their reactivity is steric hindrance. The two ethyl groups on the nitrogen atom of DEC present a greater steric shield compared to the two methyl groups of DMC. This increased bulk can impede the approach of a nucleophile to the electrophilic carbon, potentially leading to slower reaction rates and, in some cases, lower yields compared to DMC.
Spectroscopic Characterization of 2-Chloro-N,N-dimethylethanamine hydrochloride: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR and IR spectroscopic properties of 2-Chloro-N,N-dimethylethanamine hydrochloride, with a comparative look at related chloroethanamine derivatives.
This guide provides a detailed spectroscopic analysis of this compound, a key building block in the synthesis of various pharmaceuticals. The following sections present a comparative overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside two relevant alternatives: 2-Chloro-N-methylethanamine hydrochloride and 2-Chloro-N,N-diethylethanamine hydrochloride. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.
Comparative Spectroscopic Data
The structural nuances between this compound and its methylated and ethylated analogs are clearly discernible through NMR and IR spectroscopy. The following tables summarize the key spectral features, offering a quantitative basis for comparison.
Table 1: ¹H NMR Spectral Data Comparison
The ¹H NMR spectra provide distinct chemical shifts for the protons in each molecule, primarily influenced by the nature of the N-alkyl substituents. The spectra were recorded in deuterated solvents as noted.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| This compound | 2.973 | s | 6H | -N(CH₃)₂ | D₂O |
| 3.595 | t | 2H | -CH₂-N | D₂O | |
| 3.971 | t | 2H | -CH₂-Cl | D₂O | |
| 2-Chloro-N-methylethanamine hydrochloride [1] | 2.81 | s | 3H | -NHCH₃ | DMSO-d₆ |
| 3.36 | t | 2H | -CH₂-NHCH₃ | DMSO-d₆ | |
| 4.00 | t | 2H | -CH₂-Cl | DMSO-d₆ | |
| 2-Chloro-N,N-diethylethanamine hydrochloride | Data not readily available in literature |
s: singlet, t: triplet
Table 2: IR Spectral Data Comparison
Infrared spectroscopy highlights the vibrational modes of the functional groups present in the molecules. The data below indicates the key absorption bands observed.
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound [2] | Broadband spectrum available from NIST, specific peak assignments require interpretation. | |
| 2-Chloro-N-methylethanamine hydrochloride [2] | 3400, 2960, 2750, 2420, 1730, 1580, 1460, 1390, 1310, 1270, 1200, 1150, 1065, 1005, 990, 900, 860, 710 | N-H stretch, C-H stretch, N-H bend, C-N stretch, C-Cl stretch, etc. |
| 2-Chloro-N,N-diethylethanamine hydrochloride | ATR-IR spectrum available, detailed peak list not provided in search results. |
Experimental Protocols
To ensure accurate and reproducible spectroscopic data, the following detailed methodologies are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine hydrochloride salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
-
Data Acquisition:
-
Record the ¹H NMR spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard such as Tetramethylsilane (TMS).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As the samples are solid crystalline powders, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A benchtop FTIR spectrometer, such as a Bruker Tensor 37 FT-IR, equipped with an ATR accessory is suitable.[3]
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow
The logical flow of the characterization process is depicted in the following diagram, from sample acquisition to final data analysis and comparison.
Caption: Experimental workflow for spectroscopic characterization.
References
Benchmarking the cytotoxicity of 2-Chloro-N,N-dimethylethanamine hydrochloride against other nitrogen mustards
This guide provides a comparative analysis of the cytotoxic properties of 2-Chloro-N,N-dimethylethanamine hydrochloride and other prominent nitrogen mustards. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the relative potency and mechanisms of these alkylating agents.
Nitrogen mustards are a class of cytotoxic compounds that have been a cornerstone of cancer chemotherapy for decades.[1][2] Their therapeutic effect is primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[3] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] This guide focuses on comparing the in vitro cytotoxicity of this compound with established nitrogen mustard drugs such as mechlorethamine, cyclophosphamide, melphalan, and chlorambucil.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Melphalan | RPMI 8226 (Multiple Myeloma) | 8.9 | [6] |
| THP-1 (Acute Myeloid Leukemia) | 6.26 | [6] | |
| HL-60 (Acute Promyelocytic Leukemia) | 3.78 | [6] | |
| Chlorambucil | PC3 (Prostate Cancer) | Not explicitly stated, but combination data available | [7] |
| A2780/CP70 (Cisplatin-resistant Ovarian Cancer) | Not explicitly stated, but combination data available | [7] | |
| HCT-116 (Colorectal Carcinoma) | Weaker antiproliferative activity as a single agent | [8] | |
| Cyclophosphamide | Ovarian Cancer Cell Lines (OVCAR-4, PEO1) | IC50 values determined but not specified in the abstract | [9] |
| Various Cell Lines (GDSC database) | Wide range of IC50 values reported |
Cytotoxicity Profile of this compound
While extensive IC50 data for this compound is not currently published, its cytotoxic potential can be inferred from its chemical properties and available research. It is recognized as a monofunctional alkylating agent and a genotoxic compound.[1] This means it can covalently bind to DNA, inducing damage that can lead to mutations and cell death.
A recent study highlighted that this compound selectively kills cells deficient in the DNA repair proteins PARP1 (Poly [ADP-ribose] polymerase 1) and XPA (Xeroderma pigmentosum, complementation group A).[6] This finding suggests that the DNA adducts formed by this compound are primarily repaired through pathways involving these proteins. In cells lacking these repair mechanisms, the DNA damage persists, leading to synthetic lethality. This selective cytotoxicity in genetically defined contexts underscores its potential as a targeted therapeutic agent.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
- Culture the desired cancer cell line in appropriate growth medium.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the nitrogen mustard in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in cell culture medium to achieve a range of desired concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
- Include a vehicle control (medium with the solvent) and a blank control (medium only).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using a suitable software or online calculator.
Signaling Pathways and Experimental Workflow
Nitrogen mustards exert their cytotoxic effects by inducing DNA damage, which in turn activates complex cellular signaling pathways. The following diagrams illustrate a simplified DNA damage response pathway and a typical experimental workflow for assessing cytotoxicity.
The diagram above illustrates how nitrogen mustards cause DNA damage, leading to the activation of sensor kinases like ATM and ATR.[4] This initiates a signaling cascade that activates p53, a key tumor suppressor, resulting in either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.[4]
The workflow diagram outlines the key steps involved in a typical in vitro cytotoxicity assay, from initial cell culture preparation to the final data analysis and determination of the IC50 value. This standardized process ensures the reproducibility and reliability of the cytotoxicity data.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. veeprho.com [veeprho.com]
- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Comparative Guide for the Determination of 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) as a Genotoxic Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), a potential genotoxic impurity (PGI) of significant concern in the pharmaceutical industry. DMC HCl is a reactive alkylating agent used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural alerts for genotoxicity, mutagenicity, and carcinogenicity necessitate rigorous control to ensure patient safety. This document outlines and compares the performance of the primary analytical techniques used for its trace-level determination, supported by experimental data and detailed protocols.
Quantitative Data Summary
The selection of an appropriate analytical method for the quantification of DMC HCl is critical and depends on factors such as the required sensitivity, the nature of the API (drug substance matrix), and the specific regulatory requirements. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] The performance of these methods is summarized below.
| Parameter | GC-MS Method | LC-MS Method | HPLC Method |
| Limit of Detection (LOD) | 0.94 ppm[3][4] | < 0.05 to 0.1 ppm[4][6] | 0.01 µg |
| Limit of Quantification (LOQ) | 3.7 ppm[4] | 0.2 ppm (as lower end of linear range)[4][6] | 0.03 µg |
| Linearity Range | 18.75 - 56.25 ppm[3] | 0.2 - 10 ppm[4][6] | Not explicitly stated |
| Correlation Coefficient (r²) | 0.996[3] | > 0.999[4][6] | Good linear relationship |
| Accuracy (% Recovery) | 92.9% - 101.4%[4] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | 5.3% - 13.21%[4] | < 7% at 1.0 ppm[4][6] | Not explicitly stated |
| Instrumentation | GC-MS/MS[4] | LC-MS with electrospray ionization[4][6] | High-Performance Liquid Chromatography |
| Sample Matrix | Chlorpheniramine Maleate[3][4] | Diltiazem Hydrochloride[4][6] | 2-Dimethylaminoethyl chloride hydrochloride substance |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods published in the scientific literature.
GC-MS Method for DMC HCl Quantification in Chlorpheniramine Maleate[5][6]
This method is suitable for the quantification of DMC HCl as a genotoxic impurity in drug substances like Chlorpheniramine Maleate.
-
a) Sample Preparation: Dissolve approximately 100 mg of the drug substance in 1 mL of Dimethyl Sulfoxide (DMSO).[4]
-
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.[4]
-
Column: Thermo Scientific, WAXMS, 30 m x 0.32 mm x 0.25µm.[7][8]
-
Inlet Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[4]
-
-
Injection Volume: 1 µL (splitless mode).[4]
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan (e.g., mass range 40 – 700 amu).[3][4]
-
-
c) Data Analysis: Quantify the peak corresponding to DMC HCl using a calibration curve prepared with certified reference standards.
LC-MS Method for DMC HCl Quantification in Diltiazem Hydrochloride[6][8]
This highly sensitive method is suitable for the determination of DMC HCl and its reactive intermediate, the N,N-dimethylaziridinium ion (DMA), in drug substances like Diltiazem Hydrochloride.
-
a) Sample Preparation: Dissolve the drug substance in the injection solvent to a concentration of 50 mg/mL.
-
b) Instrumentation and Conditions:
-
Liquid Chromatograph: HPLC system with column switching capabilities.
-
Analytical Column: Ion exchange column for separation of polar analytes.[4][6]
-
Mobile Phase: Largely aqueous mobile phase.[4]
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
Ionization: Positive-ion electrospray.
-
Mass Spectrometer: Quadrupole filter mass spectrometer.
-
Detection Mode: Selected Ion Recording (SIR).[4]
-
-
c) Data Analysis: The quantification is based on a linear calibration curve established over the concentration range of 0.2–10 ppm.[4][6]
HPLC Method for Related Substances in 2-Dimethylaminoethyl chloride hydrochloride
This method is designed for the determination of related substances in the DMC HCl raw material itself.
-
a) Sample Preparation: Accurately weigh and dissolve 50 mg of 2-dimethylaminoethyl chloride hydrochloride in a 25 mL volumetric flask and dilute to volume with the solvent to obtain a solution of 2.0 mg/mL.
-
b) Instrumentation and Conditions:
-
Column: Waters XBridge HILIC (4.6 × 250mm, 5µm).
-
Mobile Phase: 10mM ammonium acetate and acetonitrile (15:85).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205nm.
-
-
c) Data Analysis: The peak area and concentration should demonstrate a good linear relationship. This method can effectively separate DMC HCl from its impurities.
Visualizations
To aid in the understanding of the experimental workflows and decision-making processes, the following diagrams are provided.
References
- 1. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. 2-Dimethylaminoethyl Chloride Hydrochloride Manufactures & Exporters [shreeganeshchemical.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. [PDF] Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes to 2-Chloro-N,N-dimethylethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 2-Chloro-N,N-dimethylethanamine hydrochloride, a crucial intermediate in the pharmaceutical industry. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.
Introduction
This compound, also known as DMC HCl, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines and other therapeutic agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial production. This document compares the most established synthetic methodologies, providing a basis for process selection and optimization.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies dominate the production of this compound. The first and most traditionally documented method begins with 2-(dimethylamino)ethanol. A second, more direct industrial approach utilizes dimethylamine as the starting material.
Route 1: Chlorination of 2-(Dimethylamino)ethanol
This is the most frequently cited laboratory and industrial method for producing this compound. The process involves the reaction of 2-(dimethylamino)ethanol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Reaction Scheme:
(CH₃)₂NCH₂CH₂OH + SOCl₂ → [(CH₃)₂NCH₂CH₂Cl]·HCl + SO₂
The reaction is typically performed by adding 2-(dimethylamino)ethanol to a cooled solution of thionyl chloride. The exothermicity of the reaction requires careful temperature control. The product is conveniently isolated as the hydrochloride salt.
Route 2: From Dimethylamine
This approach offers a more direct pathway starting from the basic building block of dimethylamine. This route can be conceptualized in two primary variations:
-
Route 2a: Two-Step Synthesis via Ethylene Oxide: This industrial method first involves the synthesis of 2-(dimethylamino)ethanol by reacting dimethylamine with ethylene oxide.[1] The resulting intermediate is then chlorinated in a subsequent step, similar to Route 1.
-
Route 2b: Direct Amination of 1,2-Dichloroethane: This method involves the direct reaction of dimethylamine with 1,2-dichloroethane. This route is theoretically more atom-economical but can be complicated by the formation of byproducts.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the different synthetic routes, based on available experimental data.
| Parameter | Route 1: From 2-(Dimethylamino)ethanol | Route 2a: From Dimethylamine (via Ethylene Oxide) | Route 2b: From Dimethylamine (Direct) |
| Starting Materials | 2-(Dimethylamino)ethanol, Thionyl Chloride | Dimethylamine, Ethylene Oxide, Thionyl Chloride | Dimethylamine, 1,2-Dichloroethane |
| Key Reagents | Thionyl Chloride | Ethylene Oxide, Thionyl Chloride | 1,2-Dichloroethane |
| Typical Yield | 87-90%[1] | High (Industrial Process) | Variable, potential for byproducts |
| Reaction Temperature | 0-50°C[1] | 50-170°C (for intermediate)[1] | Elevated temperatures likely required |
| Reaction Time | ~2 hours[1] | Variable | Variable |
| Purity of Product | High, crystalline solid[1] | High | Requires significant purification |
| Key Byproducts | Sulfur dioxide, Hydrogen chloride | Di- and tri-ethanolamines (in intermediate step) | Over-alkylation products, quaternary ammonium salts |
Experimental Protocols
Route 1: Chlorination of 2-(Dimethylamino)ethanol with Thionyl Chloride
This protocol is adapted from a well-established procedure.[1]
Materials:
-
2-(Dimethylamino)ethanol
-
Thionyl chloride
-
Absolute ethanol
-
Ice bath
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place thionyl chloride.
-
Cool the flask in an ice bath.
-
Add 2-(dimethylamino)ethanol dropwise to the cooled thionyl chloride over a period of one hour, maintaining the low temperature.
-
After the addition is complete, remove the ice bath and stir the reaction mixture for an additional hour. The temperature will rise to 35-50°C.
-
Transfer the resulting mixture to a beaker containing absolute ethanol.
-
Heat the ethanol solution to boiling.
-
Filter the hot solution to remove any insoluble material.
-
Cool the filtrate in an ice-salt bath to induce crystallization.
-
Collect the white crystals of this compound by filtration and dry under vacuum.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-N,N-dimethylethanamine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-N,N-dimethylethanamine hydrochloride, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Profile
This compound is a hazardous substance requiring careful handling.[1][2][3] It is classified as toxic if swallowed or in contact with skin, and may be fatal if inhaled.[2][3] It can cause skin and eye irritation and is suspected of causing genetic defects.[1][4] The compound is also toxic to aquatic life with long-lasting effects.[1] Adherence to prescribed safety protocols is therefore non-negotiable.
Hazard Classification Summary:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 2 |
| Skin Corrosion/Irritation | Category 1C / 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Germ Cell Mutagenicity | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Specific target organ toxicity (repeated exposure) | Category 2 |
| Hazardous to the Aquatic Environment, long-term | Category 2 |
Note: Hazard categories may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Essential Personal Protective Equipment (PPE):
| Item | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the solid form or in areas with inadequate ventilation. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[5][6][7]
1. Waste Collection:
-
Container: Use a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical; often, the original container is a suitable choice.[8] Do not use metal containers for corrosive waste.[8]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] Note the concentration if it is in solution.
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or metals.[1][4] Chlorinated waste should often be segregated.
2. Spill and Contamination Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Wear the appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.[3]
-
For liquid spills, contain the spill with an inert absorbent material (e.g., sand, earth, or vermiculite) and then collect the absorbed material into the hazardous waste container.[3]
-
Decontaminate the spill area and any contaminated equipment with a suitable solvent, collecting the cleaning materials as hazardous waste.
3. Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The container must be kept tightly closed at all times, except when adding waste.[8]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
4. Final Disposal:
-
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][5]
-
The most common and recommended method of disposal is controlled incineration with flue gas scrubbing to handle the resulting hydrogen chloride.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemstock.ae [chemstock.ae]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2-Chloro-N,N-dimethylethanamine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-N,N-dimethylethanamine hydrochloride (CAS No. 4584-46-7). Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical Hazards Overview:
This compound is a hazardous substance that poses significant health risks. It is classified as potentially fatal if inhaled, harmful if swallowed or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[2][3] In some cases, it can cause severe skin burns and eye damage.[3][4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] For splash hazards, tightly sealed safety goggles or a full face shield should be used.[5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes impervious and, where necessary, fire/flame-resistant clothing.[6] Gloves must be inspected for integrity before each use.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2] For general laboratory use, a dust mask (e.g., N95) may be sufficient.[7][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following step-by-step guidance outlines the operational workflow.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Keep the chemical container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][4]
-
-
Handling:
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the prescribed PPE, including respiratory protection.
-
Clean up spills immediately by sweeping the solid material and placing it into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
-
Ensure adequate ventilation in the spill area.[1]
-
-
Disposal:
-
Dispose of all waste, including the chemical and any contaminated PPE, in accordance with local, state, and federal regulations.
-
Waste should be sent to an approved waste disposal plant.[2][3][4]
-
Alternatively, the material can be disposed of via a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]
-
Prevent the chemical from entering drains or sewer systems.[3][6]
-
Safe Handling and Disposal Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. opcw.org [opcw.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-氯-N,N-二甲基乙胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-N,N-diethylethylamine 99 869-24-9 [sigmaaldrich.com]
- 9. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
